MOZ-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCVPPNOFFNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Oncogenic Symphony of MOZ in Leukemia: A Technical Guide to its Mechanism of Action
For Immediate Release
A Deep Dive into the Molecular Choreography of MOZ and its Fusions in Leukemogenesis, Paving the Way for Novel Therapeutic Strategies.
This technical guide provides an in-depth exploration of the Monocytic Leukemia Zinc Finger Protein (MOZ), a histone acetyltransferase (HAT) critically implicated in the pathogenesis of acute myeloid leukemia (AML). While the specific inhibitor "MOZ-IN-2" does not appear in the current scientific literature, this document will lay the foundational knowledge of the MOZ mechanism of action, which any therapeutic agent targeting this pathway would exploit. We will delve into the molecular functions of wild-type MOZ and its oncogenic fusion proteins, the signaling pathways they hijack, and the experimental methodologies used to elucidate their roles. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.
The Core Mechanism: MOZ as a Histone Acetyltransferase
MOZ is a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of histone acetyltransferases.[1][2] Its primary role is to catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, particularly H3K9, H3K14, and H3K23.[1][3][4][5] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more relaxed chromatin structure.[2] This "open" chromatin state allows for the recruitment of transcription factors and the initiation of gene expression.[2] MOZ is a crucial co-activator for several key hematopoietic transcription factors, including RUNX1 and PU.1, underscoring its importance in normal blood cell development.[1][6]
The Oncogenic Transformation: MOZ Fusion Proteins in Leukemia
In aggressive forms of AML, the MOZ gene is frequently involved in chromosomal translocations, leading to the formation of oncogenic fusion proteins such as MOZ-TIF2, MOZ-CBP, and MOZ-p300.[1][6][7][8][9] These fusion proteins are central to the process of leukemogenesis.
A primary mechanism of these fusion proteins is the aberrant recruitment of the HAT machinery to specific gene promoters, leading to dysregulated gene expression. The MOZ-TIF2 fusion, for example, retains the HAT domain of MOZ and the CBP-binding domain of TIF2.[7][8] This allows the fusion protein to recruit the transcriptional co-activator CBP/p300, resulting in abnormal histone acetylation and the activation of pro-leukemic gene programs.[7][10][11]
A critical aspect of the leukemogenic activity of MOZ fusions is the upregulation of HOXA9 and MEIS1 genes, which are key regulators of hematopoietic stem cell self-renewal and are frequently overexpressed in AML.[5][12] Endogenous MOZ is essential for maintaining the active chromatin state at the Meis1 gene locus.[5][12]
Furthermore, MOZ fusion proteins, such as MOZ-TIF2, have been shown to repress the expression of tumor suppressor genes, including those in the CDKN2A locus (p16INK4a and p19ARF), thereby inhibiting cellular senescence and promoting proliferation.[13]
Signaling Pathways and Molecular Interactions
The oncogenic activity of MOZ and its fusion proteins involves a complex interplay of protein-protein interactions and signaling pathways.
Quantitative Data Summary
While specific quantitative data for a "this compound" inhibitor is unavailable, the following table summarizes key conceptual quantitative insights from the literature regarding the molecular interactions of MOZ.
| Parameter | Description | Finding | Reference |
| Histone Binding Affinity | The tandem PHD12 finger domain of MOZ recognizes histone H3 acetylated at lysine 14 (H3K14ac). | Binding affinity (Kd) is approximately 23 µM. Removal of acetylation reduces affinity (Kd ~65 µM). | [14] |
| Gene Expression Changes | Effect of Moz haploinsufficiency on lymphoma development in a mouse model. | Loss of one Moz allele increased the median survival of Eµ-Myc lymphoma-bearing mice by 3.9-fold. | [9] |
| Cellular Proliferation | Requirement of MOZ for B-cell progenitor proliferation. | B-cell progenitor numbers were significantly reduced in Moz haploinsufficient animals. | [9] |
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the mechanism of action of MOZ and its fusion proteins.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the genomic regions occupied by MOZ or MOZ fusion proteins.
Methodology:
-
Cross-link proteins to DNA in leukemia cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into small fragments.
-
Incubate the chromatin with an antibody specific to MOZ or a tag on the fusion protein.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the enriched genomic regions.
Histone Acetyltransferase (HAT) Assay
Objective: To measure the enzymatic activity of MOZ or its fusion proteins.
Methodology:
-
Purify recombinant MOZ or MOZ fusion protein.
-
Prepare a reaction mixture containing the purified enzyme, a histone substrate (e.g., core histones or a specific histone peptide), and radiolabeled acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction and spot the mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated acetyl-CoA.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of histone acetylation.
In Vivo Leukemogenesis Assay (Murine Bone Marrow Transplant)
Objective: To assess the ability of MOZ fusion proteins to induce leukemia in a living organism.
Methodology:
-
Isolate hematopoietic stem and progenitor cells (HSPCs) from the bone marrow of donor mice.
-
Transduce the HSPCs with a retrovirus or lentivirus encoding the MOZ fusion protein (e.g., MOZ-TIF2).
-
Transplant the transduced cells into lethally irradiated recipient mice.
-
Monitor the recipient mice for signs of leukemia, such as weight loss, enlarged spleen, and an increase in blast cells in the peripheral blood.
-
Perform pathological and flow cytometric analysis of hematopoietic tissues to confirm the development of leukemia.
Potential Resistance Mechanisms to MOZ Inhibition
Although no specific MOZ inhibitors are currently in widespread clinical use, understanding potential resistance mechanisms is crucial for future drug development. Based on the known functions of MOZ and general principles of cancer drug resistance, potential mechanisms could include:
-
Upregulation of parallel pathways: Cancer cells might compensate for MOZ inhibition by upregulating other HATs or chromatin remodeling complexes to maintain the expression of essential pro-leukemic genes.
-
Mutations in the drug-binding site: Alterations in the catalytic domain of MOZ could prevent an inhibitor from binding effectively.
-
Activation of downstream effectors: Increased expression or activity of proteins downstream of MOZ, such as HOXA9 or MEIS1, could bypass the need for MOZ-mediated transcriptional activation.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could actively pump the inhibitor out of the cell, reducing its intracellular concentration.
Conclusion
The histone acetyltransferase MOZ and its oncogenic fusion proteins play a central role in the pathogenesis of a subset of acute myeloid leukemias. Their mechanism of action involves the dysregulation of histone acetylation, leading to an altered epigenetic landscape that favors the expression of pro-leukemic genes and the suppression of tumor suppressors. A thorough understanding of these molecular mechanisms is paramount for the development of targeted therapies. While a specific inhibitor named "this compound" is not yet described, the foundational knowledge outlined in this guide provides a clear rationale and a strategic roadmap for the discovery and development of novel therapeutic agents targeting the MOZ pathway in leukemia.
References
- 1. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. MOZ Forms an Autoregulatory Feedback Loop with miR-223 in AML and Monocyte/Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. MOZ-TIF2-induced acute myeloid leukemia requires the MOZ nucleosome binding motif and TIF2-mediated recruitment of CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MOZ is critical for the development of MOZ/MLL fusion-induced leukemia through regulation of Hoxa9/Meis1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
What is the function of MOZ histone acetyltransferase?
An In-depth Technical Guide to the Function of MOZ Histone Acetyltransferase
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A or MYST3, is a critical histone acetyltransferase (HAT) belonging to the MYST family.[1][2] It plays a pivotal role in regulating gene expression through chromatin remodeling, a process essential for fundamental biological functions including hematopoiesis, stem cell maintenance, and embryonic development.[3][4] MOZ primarily functions as the catalytic subunit of a tetrameric complex, where its activity and targeting are intricately regulated by associated proteins and the existing epigenetic landscape.[5][6] Chromosomal translocations involving the MOZ gene are frequently associated with aggressive forms of acute myeloid leukemia (AML), leading to the formation of oncogenic fusion proteins.[1][5][7] This aberrant activity underscores MOZ's significance in disease pathogenesis and highlights the therapeutic potential of targeting its enzymatic function or the protein-protein interactions within its complex.[5][8] This guide provides a comprehensive overview of MOZ function, its role in signaling and disease, and key experimental methodologies for its study.
The MOZ Histone Acetyltransferase Complex
MOZ exerts its function not in isolation but as the core enzymatic component of a stable quaternary complex.[5][6] This multi-subunit structure is crucial for its stability, substrate specificity, and recruitment to specific genomic loci.
Core Subunits of the MOZ Complex:
-
MOZ (KAT6A): The catalytic subunit containing the highly conserved MYST domain, which is responsible for transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[1][9]
-
BRPF1 (Bromodomain and PHD Finger Protein 1): A critical scaffolding protein that links MOZ to the other subunits and enhances its enzymatic activity.[5][8][10] BRPF1 contains multiple "reader" domains that recognize specific histone modifications.[5]
-
ING5 (Inhibitor of Growth 5): A tumor suppressor protein that is necessary for the full HAT activity of the MOZ complex.[5] Its C-terminal Plant Homeodomain (PHD) finger specifically recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark of active promoters.[5]
-
hEAF6 (human Esa1-associated factor 6 homolog): A smaller subunit that contributes to the stability and integrity of the complex.[5][6]
Enzymatic Activity and Substrate Specificity
The primary function of the MOZ complex is to acetylate lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.[3]
The MOZ complex acetylates multiple lysine residues on several core histones in vitro, including H2A, H2B, H3, and H4.[1][5] Its activity in vivo is often directed towards specific residues critical for gene activation. Formation of the complex with BRPF1 and ING5 significantly stimulates the HAT activity of the MOZ catalytic domain, particularly towards nucleosomal histones H3 and H4.[4]
| Substrate | Specific Lysine Residues Acetylated by MOZ Complex | Reference |
| Histone H3 | H3K9, H3K14 | [1][3][8] |
| Histone H4 | H4K5, H4K8, H4K12, H4K16 | [1][5] |
| Non-Histone | p53, BRPF1, MOZ (auto-acetylation) | [1][4][11] |
Recruitment, Regulation, and Signaling Pathways
The precise targeting of the MOZ complex to specific gene promoters is a highly regulated process governed by "epigenetic crosstalk," where the complex reads existing histone modifications to guide its own writing activity.[10] This is mediated by the various reader domains within its subunits.
A model for MOZ complex recruitment involves a multi-step process:
-
Initial Targeting: The ING5 subunit's PHD finger binds to H3K4me3, a histone mark typically found at active gene promoters, providing the initial recruitment of the complex to these sites.[5]
-
Interaction Stabilization: The BRPF1 subunit's PWWP domain can further stabilize the interaction by binding to H3K36me3, a mark associated with actively transcribed gene bodies.[5]
-
Positive Feedback Loop: Once localized, MOZ acetylates H3K14 (H3K14ac).[1][5] The tandem PHD fingers of MOZ itself, along with the bromodomain of BRPF1, can then recognize this newly placed acetyl mark, increasing the complex's affinity for the chromatin substrate.[1][5] This creates a positive feedback loop that propagates the acetylation signal and robustly activates gene expression.[5]
Beyond reading histone marks, MOZ also functions as a transcriptional co-activator by directly interacting with DNA-binding transcription factors, such as RUNX1 and PU.1, which are master regulators of hematopoiesis.[1][10] This provides an additional layer of targeting and functional specificity.
Core Biological Functions and Role in Disease
MOZ's ability to regulate gene expression places it at the center of several critical biological processes and disease states.
-
Hematopoiesis: MOZ is indispensable for the development and maintenance of hematopoietic stem cells (HSCs).[1][5] It regulates key hematopoietic transcription factors and HOX genes, which control cell fate decisions in the blood system.[7][10][12] Loss of MOZ or its HAT activity leads to severely impaired hematopoiesis.[5][7]
-
Development: Beyond the blood system, MOZ is involved in the development of other tissues. For instance, it regulates the expression of T-box transcription factors (Tbx1, Tbx5) essential for cardiac septum development.[12][13] It also plays a role in neuronal stem cell renewal.[10]
-
Acute Myeloid Leukemia (AML): MOZ was first identified through its involvement in chromosomal translocations in AML.[8] These translocations create fusion proteins where the N-terminal portion of MOZ is fused to other transcriptional co-activators, such as CBP, p300, or TIF2.[5][14][15][16] These fusion proteins, like MOZ-CBP and MOZ-TIF2, are thought to drive leukemogenesis by aberrantly recruiting HAT activity to target genes, leading to the immortalization of hematopoietic progenitors.[11][14][16]
-
Solid Tumors: While best known for its role in leukemia, dysregulation of MOZ has also been implicated in solid tumors, including breast, ovarian, and colorectal cancers, often through gene amplification.[11]
MOZ as a Therapeutic Target in Drug Development
The critical role of MOZ in cancer, particularly in leukemias driven by MOZ translocations, makes it an attractive target for therapeutic intervention.[7][14] The development of small-molecule inhibitors targeting epigenetic regulators is a rapidly growing field.[5][17][18]
Potential strategies for targeting the MOZ complex include:
-
Inhibition of HAT Activity: Developing small molecules that directly bind to the catalytic MYST domain of MOZ to block its acetyltransferase function.[19][20]
-
Disruption of Protein-Protein Interactions: Creating molecules that interfere with the assembly of the MOZ complex, for example, by blocking the interaction between MOZ and the scaffolding protein BRPF1.[5]
-
Targeting Reader Domains: Designing inhibitors that bind to the reader domains (e.g., the BRPF1 bromodomain or the ING5 PHD finger), preventing the complex from being recruited to chromatin.[5][8]
The development of potent and selective inhibitors for MOZ could offer a targeted therapeutic approach for AML and potentially other cancers where MOZ activity is dysregulated.[18][21]
Key Experimental Methodologies
Studying the function of MOZ requires a combination of biochemical and genomic techniques to assess its enzymatic activity and its targets throughout the genome.
Histone Acetyltransferase (HAT) Assay
A HAT assay measures the enzymatic activity of MOZ in vitro. It is essential for screening potential inhibitors and for characterizing the enzyme's substrate specificity and kinetics.[19][22]
Protocol Overview: Fluorometric HAT Assay
This protocol is a representative example; specific reagent concentrations and incubation times require optimization.[23]
-
Reagent Preparation:
-
HAT Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Substrates: Reconstitute a histone H3 peptide substrate and Acetyl-CoA to desired stock concentrations in HAT Assay Buffer or sterile water as appropriate.[23]
-
Enzyme: Dilute the purified recombinant MOZ complex to the working concentration in ice-cold HAT Assay Buffer.
-
CoA Standard: Prepare a standard curve using a known concentration of Coenzyme A (CoA) to quantify the reaction product.[23]
-
-
Reaction Setup (96-well plate format):
-
Standard Wells: Add increasing amounts of the CoA standard to wells (e.g., 0 to 1,000 pmol/well).
-
Sample Wells: Add the purified MOZ complex (2-10 µL) to the sample wells.
-
Positive Control: Add a known active HAT enzyme or HeLa nuclear extract.[23]
-
Background Control: Add assay buffer instead of the enzyme to measure non-enzymatic signal.
-
Adjust the volume in all wells to 50 µL with HAT Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a Master Mix containing the H3 peptide substrate and Acetyl-CoA in HAT Assay Buffer.
-
Add 50 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 100 µL.
-
Incubate the plate at 30°C for 1-2 hours.[24]
-
-
Signal Detection:
-
The reaction produces acetylated peptide and free CoA with a thiol group (CoA-SH).
-
Add a developer solution containing a fluorescent probe that reacts with the CoA-SH product.[23]
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[23]
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Plot the CoA standard curve (fluorescence vs. pmol CoA).
-
Use the standard curve to determine the amount of CoA produced in the sample wells, which is directly proportional to the HAT activity.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of MOZ, revealing the specific genes and regulatory elements it targets.[25][26]
Protocol Overview: Cross-linking ChIP-Seq (X-ChIP-Seq)
This protocol is adapted for cultured cells and requires optimization based on cell type and antibody performance.[27]
-
Cross-linking and Cell Harvesting:
-
Treat cultured cells (e.g., 1x10⁷ cells per IP) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Harvest the cells, wash with ice-cold PBS, and generate a cell pellet.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
Shear the chromatin into fragments of 200-600 bp using sonication. The efficiency of sonication must be verified by running a sample on an agarose (B213101) gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody specific to MOZ. A parallel sample with a control IgG antibody is essential.[27]
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[27]
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 4 hours in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the enriched DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing on a platform like Illumina.[25]
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads in the MOZ IP sample compared to the IgG control.
-
Annotate the peaks to identify the genes and regulatory elements targeted by MOZ.
-
References
- 1. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MOZ histone acetyltransferase in epigenetic signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the changes in the expression levels of MOZ gene in colorectal cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Mesodermal expression of Moz is necessary for cardiac septum development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 15. Fusion of MOZ and p300 histone acetyltransferases in acute monocytic leukemia with a t(8;22)(p11;q13) chromosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 26. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
The Role of MOZ (KAT6A) in Hematopoietic Stem Cell Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A, is a critical epigenetic regulator essential for the proper functioning of hematopoietic stem cells (HSCs). As a histone acetyltransferase (HAT), MOZ plays a pivotal role in controlling gene expression programs that govern HSC self-renewal, proliferation, and differentiation. Dysregulation of MOZ activity is implicated in the pathogenesis of hematological malignancies, particularly acute myeloid leukemia (AML), making it an attractive target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the core functions of MOZ in hematopoiesis, detailing its molecular mechanisms, the impact of its dysregulation, and the experimental methodologies used to elucidate its role.
MOZ: A Key Epigenetic Regulator in Hematopoiesis
MOZ is a founding member of the MYST (MOZ, Ybf2/Sas3, Sas2, and TIP60) family of HATs. Its primary function is to catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, primarily H3K9 and H3K14.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription.
The critical role of MOZ in hematopoiesis is underscored by studies on Moz-deficient mice. Complete loss of MOZ is embryonic lethal, with severe defects in definitive hematopoiesis, highlighting its indispensable role in the establishment of the hematopoietic system.[2] Conditional knockout models have further demonstrated that MOZ is essential for the maintenance and function of adult HSCs.[2]
Core Functions of MOZ in HSC Regulation
-
HSC Maintenance and Self-Renewal: MOZ is crucial for maintaining the long-term repopulating capacity of HSCs. Its HAT activity is required to sustain a gene expression program that supports self-renewal and prevents premature exhaustion of the HSC pool.
-
Proliferation and Differentiation: MOZ carefully balances HSC quiescence and proliferation. While essential for HSC expansion, its activity must be tightly regulated to prevent uncontrolled proliferation. MOZ also influences lineage commitment, with its loss leading to defects in the development of multiple hematopoietic lineages, including B-cells and myeloid cells.[3][4]
-
Transcriptional Co-activation: Beyond its intrinsic HAT activity, MOZ functions as a transcriptional co-activator for several key hematopoietic transcription factors, including RUNX1 and PU.1.[5] This interaction is critical for the proper expression of genes that drive hematopoietic development.
Quantitative Impact of MOZ Deficiency on Hematopoietic Populations
The loss or reduction of MOZ function leads to significant quantitative changes in various hematopoietic stem and progenitor cell populations. The following tables summarize key findings from studies using Moz-deficient mouse models.
| Hematopoietic Population | Phenotype in Moz Knockout/Haploinsufficient Mice | Fold Change/Percentage Reduction | Reference(s) |
| Hematopoietic Stem Cells (HSCs) | Severely reduced numbers and impaired long-term repopulating ability. | 5 to 10-fold decrease in HSCs. | [2] |
| Lin-Sca-1+c-Kit+ (LSK) Cells | Significant reduction in the LSK compartment. | Approximately 3 to 5-fold reduction. | [2][3] |
| Common Myeloid Progenitors (CMPs) | Reduced numbers. | Data not consistently reported with specific fold changes. | [6] |
| Granulocyte-Macrophage Progenitors (GMPs) | Reduced numbers. | Data not consistently reported with specific fold changes. | [6] |
| Megakaryocyte-Erythroid Progenitors (MEPs) | Reduced numbers. | Data not consistently reported with specific fold changes. | [6][7] |
| Common Lymphoid Progenitors (CLPs) | No significant difference in numbers in some studies. | Not significantly altered. | [3] |
| Pre-B Cells | Reduced numbers, particularly in the context of oncogenic stress. | 37% reduction in Moz+/-; Eμ-MycT/+ mice. | [3] |
| Immature B Cells | Significantly reduced numbers. | 50% reduction in Moz+/-; Eμ-MycT/+ mice. | [3] |
| Functional Assay | Outcome in Moz-Deficient Models | Quantitative Impact | Reference(s) |
| Colony-Forming Unit (CFU) Assay | Reduced number of total colonies and altered lineage output. | 5 to 10-fold decrease in total CFU-C. | [2] |
| Competitive Repopulation Assay | Severely impaired ability to reconstitute the hematopoietic system of recipient mice. | Drastic reduction in donor chimerism over time. | [2] |
Signaling Pathways Involving MOZ in HSC Regulation
MOZ does not act in isolation but is a key component of larger protein complexes and signaling networks that collectively regulate HSC fate.
MOZ Interaction with Hematopoietic Transcription Factors
MOZ physically and functionally interacts with master regulators of hematopoiesis, thereby directing their transcriptional output.
Caption: MOZ interacts with key hematopoietic transcription factors.
Role of MOZ in Leukemogenesis: MOZ Fusion Proteins
Chromosomal translocations involving the MOZ gene are a recurrent feature in AML. These translocations generate fusion proteins, most notably MOZ-TIF2 and MOZ-CBP, which possess aberrant HAT activity and contribute to leukemogenesis by dysregulating gene expression.[1][4]
Caption: MOZ fusion proteins drive leukemogenesis.
Experimental Protocols for Studying MOZ Function
Elucidating the role of MOZ in HSC regulation requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Colony-Forming Unit (CFU) Assay
This assay assesses the frequency and differentiation potential of hematopoietic progenitors.
Workflow:
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone acetyl transferase activity of monocytic leukemia zinc finger is critical for the proliferation of hematopoietic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The Role of Histone Acetyltransferases in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout Mouse Models of Cytokine Action in Hematopoietic Stem Cell Regulation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Megakaryocyte Diversity in Ontogeny, Functions and Cell-Cell Interactions [frontiersin.org]
MOZ-IN-2 as a Chemical Probe for KAT6A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to KAT6A (MOZ)
Lysine (B10760008) acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc finger protein (MOZ), is a member of the MYST family of histone acetyltransferases (HATs). KAT6A plays a crucial role in regulating gene expression through the acetylation of lysine residues on histone tails, particularly H3K23. This epigenetic modification leads to a more open chromatin structure, facilitating transcription.
KAT6A is a large, multi-domain protein that functions as the catalytic subunit of a larger complex, which typically includes proteins such as BRPF1, ING5, and EAF6. The activity and targeting of the KAT6A complex are critical for various cellular processes, including cell cycle progression, hematopoietic stem cell maintenance, and development. Dysregulation of KAT6A activity has been implicated in several diseases, most notably in acute myeloid leukemia (AML) where chromosomal translocations involving the KAT6A gene are recurrent.
MOZ-IN-2: A Chemical Probe for KAT6A
This compound is a small molecule inhibitor of the protein MOZ (KAT6A). Information regarding its discovery and development is limited, with data primarily available through chemical supplier databases.
Biochemical Activity
The most consistently reported quantitative data for this compound is its in vitro half-maximal inhibitory concentration (IC50) against KAT6A.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | KAT6A (MOZ) | Biochemical | 125 |
Note: The specific biochemical assay conditions used to determine this IC50 value are not publicly documented.
Selectivity
There is currently no publicly available data on the selectivity profile of this compound against other histone acetyltransferases or other classes of enzymes. For a chemical probe to be considered a high-quality tool for biological investigation, a comprehensive selectivity profile is essential to ensure that observed biological effects are attributable to the intended target.
KAT6A Signaling Pathway
KAT6A is involved in multiple signaling pathways that are critical for cellular function and are often dysregulated in cancer. One well-documented pathway involves the regulation of the PI3K/AKT signaling cascade.
Caption: KAT6A-mediated signaling pathway leading to tumorigenesis.
Experimental Protocols for Characterization of KAT6A Inhibitors
While specific protocols for this compound are not published, the following are generalized methodologies for the biochemical and cellular characterization of KAT6A inhibitors, based on published research for other compounds.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.
Workflow:
Caption: General workflow for an in vitro KAT6A HAT assay.
Methodology:
-
Reagents:
-
Recombinant human KAT6A enzyme.
-
Histone H3 (1-25) peptide substrate.
-
Acetyl Coenzyme A (Acetyl-CoA).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% BSA).
-
Detection reagents (e.g., europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated acceptor bead for a LANCE Ultra TR-FRET assay).
-
-
Procedure:
-
Add assay buffer, recombinant KAT6A, and histone H3 peptide to a 384-well microplate.
-
Add the test inhibitor at serially diluted concentrations.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a suitable microplate reader (e.g., a TR-FRET enabled reader).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay
This type of assay confirms that the inhibitor can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a common method.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line with known KAT6A expression) to ~80% confluency.
-
Treat the cells with the test inhibitor or vehicle control (DMSO) for a specified time.
-
-
Thermal Shift Protocol:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Detection and Analysis:
-
Analyze the soluble fraction by Western blot using an antibody specific for KAT6A.
-
Quantify the band intensities to determine the amount of soluble KAT6A at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a period of 3-7 days.
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Read the luminescence or absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to a vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a commercially available inhibitor of KAT6A with a reported IC50 of 125 µM. While this compound can serve as a starting point for investigating KAT6A biology, its utility as a high-quality chemical probe is currently limited by the lack of publicly available, peer-reviewed data on its selectivity and mechanism of action.
For researchers considering the use of this compound, it is highly recommended to perform in-house characterization, including:
-
Confirmation of the IC50 value using a robust in vitro HAT assay.
-
Comprehensive selectivity profiling against other HATs (e.g., p300/CBP, other MYST family members) and a broader panel of kinases and other off-targets.
-
Demonstration of cellular target engagement to confirm that the compound interacts with KAT6A in a cellular context.
-
Linking target engagement to a downstream cellular phenotype to validate its on-target effects.
The development of more potent and selective KAT6A inhibitors remains an active area of research, with several advanced compounds showing promise in preclinical studies. Further investigation into the structure-activity relationship of compounds like this compound could contribute to the design of next-generation KAT6A-targeted therapeutics.
Investigating the Biological Role of MOZ: A Technical Guide to a Key Epigenetic Regulator and its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monocytic an Zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) belonging to the MYST family of enzymes. It plays a critical role in various cellular processes, including the regulation of gene expression, hematopoiesis, and stem cell function. Dysregulation of MOZ activity is implicated in several diseases, most notably in acute myeloid leukemia (AML) where it is frequently involved in chromosomal translocations. This technical guide provides a comprehensive overview of the biological role of MOZ, with a focus on utilizing small molecule inhibitors to probe its function. We present detailed experimental protocols, quantitative data on currently available inhibitors, and visualizations of key signaling pathways involving MOZ to empower researchers in their investigation of this important epigenetic modulator.
The Biological Role of MOZ
MOZ is a crucial epigenetic writer that catalyzes the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, particularly H3K9 and H3K14.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure. This "euchromatin" state facilitates the access of transcription factors and other regulatory proteins to DNA, thereby promoting gene transcription.[1]
MOZ does not function in isolation but as a part of a larger multi-subunit complex. This complex typically includes proteins such as BRPF1 (bromodomain and PHD finger containing protein 1), ING5 (inhibitor of growth family member 5), and hEAF6 (human Esa1-associated factor 6 homolog).[2][3] These subunits contain "reader" domains that recognize specific post-translational modifications on histones, which helps to target the MOZ complex to specific chromatin regions.[2][3]
A primary and well-established role of MOZ is in hematopoiesis, the process of blood cell formation. It is essential for the generation and maintenance of hematopoietic stem cells (HSCs).[4][5][6] MOZ achieves this, in part, by acting as a transcriptional co-activator for key hematopoietic transcription factors such as RUNX1 and PU.1.[5][7] The interaction with RUNX1 is particularly critical for the expression of genes that regulate HSC self-renewal and differentiation.[7]
Furthermore, MOZ has been implicated in the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune system. MOZ can positively regulate TLR signaling, which leads to the production of pro-inflammatory cytokines.[3] This suggests a role for MOZ in modulating immune responses.
The aberrant function of MOZ is strongly linked to cancer, especially hematological malignancies.[4][8] Chromosomal translocations involving the MOZ gene are recurrent in AML, leading to the formation of fusion proteins such as MOZ-TIF2 and MOZ-CBP.[7][9] These fusion proteins often retain the HAT activity of MOZ but have altered localization and regulatory properties, leading to the dysregulation of gene expression and the promotion of leukemogenesis.[10][11][12] The critical role of MOZ in both normal and malignant hematopoiesis makes it an attractive therapeutic target.[4]
Small Molecule Inhibitors of MOZ
The development of small molecule inhibitors has been instrumental in dissecting the biological functions of MOZ and validating it as a therapeutic target. These inhibitors primarily act by competing with the enzyme's cofactor, acetyl-CoA, for binding to the catalytic domain.
Quantitative Data on MOZ Inhibitors
The following table summarizes the in vitro potency of several commonly used MOZ inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, including the enzyme and substrate concentrations.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based IC50 (µM) | Notes |
| WM-8014 | MOZ/KAT6A | 8 - 55[13][14][15] | 1.6 - 2.4 (proliferation/senescence)[13][14] | Competes with acetyl-CoA.[13] Induces cellular senescence.[13] |
| MOZ-IN-3 | MOZ/KAT6A | 30[4][16] | Not widely reported | Exhibits antitumor activity in myeloid leukemia cell lines.[4] |
| WM-1119 | KAT6A | 250[17] | Not widely reported | Highly selective for KAT6A.[17] |
| MOZ-IN-2 | MOZ | 125,000[6][17] | Not widely reported | Lower potency compared to other inhibitors.[6][17] |
| C-646 | p300/CBP | 400 (Ki)[18] | - | Selective for p300 over other HATs. While not a direct MOZ inhibitor, it is often used to probe the role of the related p300/CBP HATs.[18][19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological role of MOZ using inhibitors.
Histone Acetyltransferase (HAT) Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of MOZ and assess the potency of inhibitors. The assay measures the production of CoA, a product of the acetyltransferase reaction.
Materials:
-
Recombinant MOZ enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
MOZ inhibitor (e.g., WM-8014)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Colorimetric detection reagents (e.g., WST-1 based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant MOZ enzyme in HAT Assay Buffer to the desired concentration.
-
Dissolve the histone peptide substrate and acetyl-CoA in HAT Assay Buffer.
-
Prepare a serial dilution of the MOZ inhibitor in DMSO, and then dilute further in HAT Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
HAT Assay Buffer
-
MOZ inhibitor or vehicle (DMSO)
-
Histone peptide substrate
-
Recombinant MOZ enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add acetyl-CoA to each well to start the reaction.
-
-
Detection:
-
Immediately add the colorimetric detection reagents according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 30-60 minutes, or until a sufficient color change is observed.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps for performing ChIP to identify the genomic regions where MOZ is bound.
Materials:
-
Cells treated with a MOZ inhibitor or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-MOZ antibody and control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
TE Buffer
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Sonication:
-
Harvest and lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-MOZ antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of MOZ inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest
-
Cell culture medium
-
MOZ inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the MOZ inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualizations
MOZ is integrated into complex signaling networks that regulate gene expression. The following diagrams, generated using the DOT language, illustrate key pathways involving MOZ.
MOZ as a Co-activator for RUNX1 in Hematopoiesis
MOZ plays a critical role in hematopoiesis by acting as a co-activator for the transcription factor RUNX1. This interaction is essential for the expression of genes that control the self-renewal and differentiation of hematopoietic stem cells.
Experimental Workflow for Investigating MOZ Inhibition
This diagram outlines a typical experimental workflow to study the effects of a MOZ inhibitor on a specific cell line.
MOZ in the Toll-Like Receptor (TLR) Signaling Pathway
MOZ has been shown to positively regulate the TLR signaling pathway, which is crucial for the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines. MOZ's role appears to be in facilitating the transcriptional activation of these target genes.
Conclusion
MOZ is a multifaceted epigenetic regulator with profound implications for normal physiology and disease. The availability of potent and selective small molecule inhibitors has opened up new avenues for investigating its biological roles and for therapeutic intervention. This technical guide provides a foundational resource for researchers aiming to explore the function of MOZ. By combining the detailed experimental protocols, quantitative inhibitor data, and a clear understanding of the signaling pathways presented here, scientists can design and execute robust experiments to further unravel the complexities of MOZ-mediated gene regulation and its role in health and disease.
References
- 1. MOZ-IN-3 | 2055397-18-5 [amp.chemicalbook.com]
- 2. wm-8014 — TargetMol Chemicals [targetmol.com]
- 3. MOZ Forms an Autoregulatory Feedback Loop with miR-223 in AML and Monocyte/Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MOZ is essential for maintenance of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOZ is essential for maintenance of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the MOZ/MLL-mediated transcriptional activation system for self-renewal in normal hematopoiesis and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] MOZ is essential for maintenance of hematopoietic stem cells. | Semantic Scholar [semanticscholar.org]
- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. selleckchem.com [selleckchem.com]
- 15. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 16. targetmol.cn [targetmol.cn]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cell Signaling Pathways Involved in Hematopoietic Stem Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MOZ-TIF2 Fusion Protein in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MOZ-TIF2 fusion protein, arising from an inversion on chromosome 8 [inv(8)(p11q13)], is a recurrent genetic abnormality associated with a subtype of acute myeloid leukemia (AML), particularly the M4/M5 French-American-British (FAB) classifications.[1][2] This oncoprotein plays a critical role in leukemogenesis by disrupting normal hematopoietic differentiation and promoting the proliferation of myeloid progenitors. This technical guide provides an in-depth overview of the MOZ-TIF2 fusion protein, its molecular mechanisms, associated signaling pathways, and key experimental methodologies for its study. Quantitative data from seminal studies are summarized, and detailed protocols for relevant experiments are provided to facilitate further research and drug development efforts in this area.
Molecular Biology of the MOZ-TIF2 Fusion Protein
The MOZ-TIF2 fusion protein is a chimeric protein that combines the N-terminal portion of the Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A) with the C-terminal region of the Transcriptional Intermediary Factor 2 (TIF2, also known as NCOA2).[1][3] This fusion results in a gain-of-function oncoprotein that drives leukemogenesis through several key molecular mechanisms.
The MOZ portion of the fusion protein contributes its histone acetyltransferase (HAT) domain, specifically a MYST-type HAT domain, and a potent transcriptional repression domain.[4] The MOZ component is also crucial for targeting the fusion protein to chromatin through its C2HC nucleosome recognition motif.[5][6]
The TIF2 portion provides a powerful transcriptional activation domain and, critically, a CBP/p300 interaction domain (CID).[5][6] This allows the MOZ-TIF2 fusion protein to recruit the histone acetyltransferases CBP and p300, leading to aberrant chromatin modification and gene expression.[5][6]
The transforming activity of MOZ-TIF2 is dependent on both the nucleosomal targeting function of the MOZ moiety and the CBP/p300 recruitment capability of the TIF2 moiety.[5][6] While the intrinsic HAT activity of the MOZ domain was initially thought to be dispensable, more recent evidence suggests it is also required for leukemogenesis.[4][5]
Signaling Pathways and Downstream Effectors
The MOZ-TIF2 oncoprotein exerts its leukemogenic effects by hijacking and dysregulating key signaling pathways involved in hematopoiesis.
Interaction with CBP/p300 and Chromatin Remodeling
A primary mechanism of MOZ-TIF2-mediated transformation is its interaction with the transcriptional co-activators CBP and p300.[5][7] The TIF2 portion of the fusion protein directly binds to CBP/p300, leading to their sequestration and aberrant localization within the nucleus.[7] This has two major consequences:
-
Aberrant Histone Acetylation: The recruitment of CBP/p300 to MOZ-TIF2 target genes results in altered patterns of histone acetylation, leading to the inappropriate activation of pro-leukemic genes.[3]
-
Impairment of other Transcription Factors: By sequestering CBP/p300, MOZ-TIF2 acts as a dominant-negative inhibitor of other transcription factors that rely on these co-activators, such as nuclear receptors and the tumor suppressor p53.[7][8]
Recent studies have also highlighted the role of MOZ-TIF2 in promoting H3K23 propionylation, a histone mark associated with active gene expression.[9]
Upregulation of HOXA9 and MEIS1
A critical downstream effect of MOZ-TIF2 is the upregulation of key developmental transcription factors, particularly HOXA9 and MEIS1.[6][10] These genes are essential for normal hematopoietic stem cell function but their sustained high expression is a hallmark of many types of AML and is strongly associated with leukemic transformation. Endogenous MOZ is required for the expression of Meis1 in the context of MOZ-TIF2-driven leukemia.[6][10]
Inhibition of p53 and Senescence
MOZ-TIF2 has been shown to inhibit the transcriptional activity of the tumor suppressor p53.[4][8] This is achieved through the sequestration of CBP/p300, which are essential co-activators for p53-mediated transcription of target genes involved in apoptosis and cell cycle arrest.[8] Furthermore, MOZ-TIF2 expression can repress the CDKN2A locus, which encodes the tumor suppressors p16INK4a and p19ARF, thereby inhibiting cellular senescence and promoting immortalization of hematopoietic progenitors.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of the MOZ-TIF2 fusion protein.
| Cell-Based Assays | Cell Line/System | Effect of MOZ-TIF2 | Quantitative Measurement | Reference |
| Cell Proliferation | Murine Hematopoietic Progenitors | Increased Proliferation | 2 to 3-fold increase in cell number over 6 days | [4] |
| Colony Formation | Murine Hematopoietic Progenitors | Serial Replating Capacity | Sustained colony formation over at least 4 passages | [4] |
| Senescence | Murine Embryonic Fibroblasts (MEFs) | Inhibition of Senescence | ~50% reduction in SA-β-Gal positive cells | [4] |
| Gene Expression Analysis | Gene | Cell Line/System | Fold Change (MOZ-TIF2 vs. Control) | Reference |
| Upregulated Genes | HOXA9 | Murine Hematopoietic Progenitors | >10-fold increase | [4] |
| MEIS1 | MOZ-TIF2 AML cells | Significantly higher than in MLL-AF9 AML cells | [10] | |
| Downregulated Genes | p16INK4a | Murine Hematopoietic Progenitors | ~2.5-fold decrease | [4] |
| p19ARF | Murine Hematopoietic Progenitors | ~2-fold decrease | [4] |
| Luciferase Reporter Assays | Reporter Construct | Cell Line | Effect of MOZ-TIF2 | Quantitative Measurement | Reference | | :--- | :--- | :--- | :--- | :--- | | p53-responsive | p53-luc | SaOS-2 | Inhibition of p53 activity | ~50-70% reduction in luciferase activity |[8] | | RAR-responsive | RARE-luc | U937 | Inhibition of RAR activity | ~60% reduction in luciferase activity |[8] |
Experimental Protocols
Detailed methodologies for key experiments used to study the MOZ-TIF2 fusion protein are provided below.
Retroviral Transduction of Murine Hematopoietic Progenitors
This protocol describes the introduction of the MOZ-TIF2 fusion gene into murine hematopoietic stem and progenitor cells (HSPCs) to study its effects on cell proliferation, differentiation, and transformation.
Materials:
-
Bone marrow from 6- to 8-week-old C57BL/6 mice
-
Retroviral vector encoding MOZ-TIF2 (e.g., MSCV-MOZ-TIF2-IRES-GFP)
-
Retroviral packaging cell line (e.g., Platinum-E)
-
c-Kit MicroBeads (Miltenyi Biotec)
-
StemSpan SFEM II medium (STEMCELL Technologies)
-
Murine cytokines (SCF, IL-3, IL-6)
-
Retronectin (Takara Bio)
Procedure:
-
Retrovirus Production: Transfect Platinum-E cells with the MOZ-TIF2 retroviral vector using a suitable transfection reagent. Collect the viral supernatant 48 and 72 hours post-transfection.
-
HSPC Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Enrich for c-Kit+ HSPCs using magnetic-activated cell sorting (MACS).
-
Pre-stimulation: Culture the enriched c-Kit+ cells for 48 hours in StemSpan medium supplemented with murine SCF (100 ng/mL), IL-3 (10 ng/mL), and IL-6 (10 ng/mL).
-
Transduction: Coat non-tissue culture-treated plates with Retronectin. Add the retroviral supernatant and incubate for 2-4 hours. Remove the supernatant and add the pre-stimulated HSPCs. Centrifuge the plates at 1,000 x g for 1 hour at 32°C (spinoculation).
-
Culture: Culture the transduced cells for 48-72 hours before proceeding to downstream assays.
Murine Bone Marrow Transplant Leukemia Model
This protocol describes the generation of a murine model of MOZ-TIF2-induced AML.
Materials:
-
MOZ-TIF2-transduced HSPCs (from Protocol 4.1)
-
Recipient C57BL/6 mice (CD45.2)
-
Donor mice (CD45.1, for competitive transplants)
-
Irradiator (e.g., Cesium-137 source)
Procedure:
-
Recipient Preparation: Lethally irradiate recipient C57BL/6 mice with a total dose of 9.5 Gy, split into two doses separated by at least 3 hours.
-
Cell Injection: Inject 0.5-1 x 10^6 MOZ-TIF2-transduced HSPCs into the retro-orbital sinus or tail vein of the irradiated recipient mice.
-
Monitoring: Monitor the mice for signs of leukemia development, including weight loss, hunched posture, and ruffled fur. Analyze peripheral blood for the presence of GFP+ leukemic cells.
-
Analysis: Euthanize mice upon signs of advanced disease. Analyze bone marrow, spleen, and liver for leukemic infiltration by flow cytometry and histology.
Chromatin Immunoprecipitation (ChIP)-Sequencing
This protocol describes the identification of genomic regions bound by the MOZ-TIF2 fusion protein.
Materials:
-
MOZ-TIF2 expressing AML cells (e.g., transduced murine HSPCs or human AML cell lines)
-
Glycine
-
ChIP-grade antibody against MOZ or TIF2
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, and immunoprecipitation
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against MOZ or TIF2 overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for MOZ-TIF2 binding.
RNA-Sequencing (RNA-seq) and Data Analysis
This protocol describes the analysis of global gene expression changes induced by MOZ-TIF2.
Materials:
-
MOZ-TIF2 expressing and control cells
-
RNA extraction kit
-
RNA-seq library preparation kit
Procedure:
-
RNA Extraction: Extract total RNA from MOZ-TIF2 expressing and control cells.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in MOZ-TIF2 expressing cells compared to controls.
-
Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are dysregulated by MOZ-TIF2.
-
Drug Development and Therapeutic Targeting
The critical role of the MOZ-TIF2 fusion protein in driving AML makes it an attractive therapeutic target. Several strategies are being explored to inhibit its function:
-
Inhibition of HAT Activity: Small molecule inhibitors targeting the HAT activity of MOZ or the recruited CBP/p300 are a promising therapeutic avenue.
-
Disruption of Protein-Protein Interactions: Developing molecules that disrupt the interaction between MOZ-TIF2 and CBP/p300 could block its oncogenic activity.
-
Targeting Downstream Effectors: Inhibiting the function of key downstream targets like HOXA9 and MEIS1 or their associated pathways may also be an effective strategy.
Conclusion
The MOZ-TIF2 fusion protein is a key driver of a specific subtype of AML. Its ability to dysregulate gene expression through aberrant chromatin modification and interaction with essential co-activators like CBP/p300 provides a clear mechanism for its leukemogenic activity. A thorough understanding of its molecular function and the pathways it affects is crucial for the development of targeted therapies for this aggressive leukemia. The experimental protocols and data summarized in this guide provide a foundation for researchers and drug developers to further investigate the biology of MOZ-TIF2 and to design novel therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Frontiers | Fusion InPipe, an integrative pipeline for gene fusion detection from RNA-seq data in acute pediatric leukemia [frontiersin.org]
- 5. nf-co.re [nf-co.re]
- 6. pnas.org [pnas.org]
- 7. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - nf-core/rnafusion: RNA-seq analysis pipeline for detection of gene-fusions [github.com]
- 9. MOZ-TIF2 Inhibits Transcription by Nuclear Receptors and p53 by Impairment of CBP Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NGI Sweden » RNA-fusion analysis [ngisweden.scilifelab.se]
The Impact of MOZ/KAT6A Inhibition on Gene Expression and Chromatin Remodeling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of inhibiting the Monocytic Leukemia Zinc Finger (MOZ), also known as Lysine (B10760008) Acetyltransferase 6A (KAT6A), on gene expression and chromatin structure. While direct, extensive data on the specific inhibitor MOZ-IN-2 is limited, this document leverages available information on more potent and well-characterized KAT6A inhibitors, such as WM-8014 and PF-9363 (CTx-648), to provide a comprehensive understanding of the therapeutic potential and mechanism of action of targeting this key epigenetic regulator.
Core Mechanism of MOZ/KAT6A and Rationale for Inhibition
MOZ is a histone acetyltransferase (HAT) belonging to the MYST family, playing a crucial role in regulating gene expression by acetylating lysine residues on histone tails, primarily H3K9 and H3K14. This enzymatic activity neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. MOZ is a key regulator of hematopoietic stem cell function and is involved in the transcriptional activation of critical developmental genes, including the HOX gene clusters.[1][2][3]
In various malignancies, particularly acute myeloid leukemia (AML), chromosomal translocations involving the KAT6A gene result in fusion proteins (e.g., MOZ-TIF2, MOZ-CBP) that drive leukemogenesis through aberrant gene expression.[4][5][6] Furthermore, overexpression of KAT6A has been implicated in solid tumors, such as breast cancer.[7][8] Consequently, the development of small molecule inhibitors targeting the HAT activity of MOZ/KAT6A presents a promising therapeutic strategy to counteract these oncogenic processes.
Quantitative Data on MOZ/KAT6A Inhibitors
The following tables summarize the available quantitative data for potent MOZ/KAT6A inhibitors, providing a comparative overview of their activity and effects.
Table 1: In Vitro Potency of MOZ/KAT6A Inhibitors
| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity Highlights | Reference |
| This compound | MOZ (KAT6A) | 125,000 | Not Reported | Not Reported | [9] |
| WM-8014 | KAT6A, KAT6B | 8, 28 | 5 | >10-fold selective over KAT5 and KAT7; no significant activity against KAT2A/B, KAT3A/B, KAT8 | [9][10][11] |
| WM-1119 | KAT6A | 250 (in lymphoma cells) | 2 | Highly selective for KAT6A over KAT5 (2.2 µM) and KAT7 (0.5 µM) | [3] |
| PF-9363 (CTx-648) | KAT6A/B | Not Reported | Not Reported | Potent and selective | [7] |
| Unnamed Inhibitor | KAT6A | 30 | Not Reported | Superior selectivity and inhibitory activity compared to CTX-0124143 |
Table 2: Cellular Activity of MOZ/KAT6A Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Observed Effects | Reference |
| Unnamed Inhibitor | HL-60 | Proliferation | 0.197 | Antitumor activity | [12] |
| U937 | Proliferation | 0.162 | Antitumor activity | [12] | |
| SKNO-1 | Proliferation | 1.846 | Antitumor activity | [12] | |
| K562 | Proliferation | 0.082 | Antitumor activity | [12] | |
| WM-8014 | Lymphoma cells | Proliferation | Not Reported | Inhibition of proliferation | [11] |
| WM-1119 | KAT6A-rearranged AML | Proliferation/Clonogenicity | Not Reported | Complete abrogation of proliferative and clonogenic potential | [13] |
Signaling Pathways and Logical Relationships
The inhibition of MOZ/KAT6A initiates a cascade of events, primarily centered around the reduction of histone acetylation at specific gene promoters and enhancers, leading to altered gene expression and subsequent cellular phenotypes such as cell cycle arrest and senescence.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MOZ/KAT6A inhibitors. Below are representative protocols for key experiments.
In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay directly measures the enzymatic activity of recombinant MOZ/KAT6A and its inhibition by test compounds.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human KAT6A enzyme, histone H3 peptide substrate, and assay buffer.
-
Compound Addition: Add serial dilutions of the MOZ/KAT6A inhibitor (e.g., this compound, WM-8014) or DMSO as a vehicle control.
-
Reaction Initiation: Start the reaction by adding a solution containing [3H]-acetyl coenzyme A.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Spot the reaction mixture onto P81 phosphocellulose filter paper to capture the acetylated histone peptides.
-
Washing: Wash the filter paper extensively with buffer to remove unincorporated [3H]-acetyl-CoA.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Analysis by Western Blot
This method assesses the effect of a MOZ/KAT6A inhibitor on the levels of specific histone acetylation marks within cells.
Methodology:
-
Cell Treatment: Culture the desired cell line (e.g., a leukemia cell line) and treat with various concentrations of the MOZ/KAT6A inhibitor for a specified time.
-
Histone Extraction: Isolate histones from the treated cells, typically using an acid extraction protocol.[14]
-
Protein Quantification: Determine the protein concentration of the histone extracts.[14]
-
SDS-PAGE and Transfer: Separate the histone proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a control antibody (e.g., anti-total Histone H3).[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection and Analysis:
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in the mRNA levels of specific genes in response to MOZ/KAT6A inhibition.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described for the Western blot protocol. Extract total RNA from the cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using gene-specific primers for target genes (e.g., MYC, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of histone modifications, revealing the specific genomic loci where a MOZ/KAT6A inhibitor alters histone acetylation.
Methodology:
-
Cross-linking and Chromatin Preparation: Treat cells with the inhibitor. Cross-link proteins to DNA using formaldehyde. Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K23ac). Precipitate the antibody-chromatin complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, identify peaks of enrichment, and compare the peak profiles between inhibitor-treated and control samples to identify regions with differential histone acetylation.
Conclusion
Inhibitors of MOZ/KAT6A represent a promising class of epigenetic drugs with potential applications in oncology. While this compound is a known inhibitor, more potent compounds like WM-8014 and PF-9363 have provided a clearer picture of the downstream consequences of targeting this enzyme. The primary effects of these inhibitors are the reduction of specific histone acetylation marks, leading to the repression of key oncogenes and the induction of cell cycle arrest and senescence. The experimental protocols outlined in this guide provide a robust framework for the further evaluation and development of MOZ/KAT6A inhibitors as cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Transcription shapes genome-wide histone acetylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 11. WM 8014 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 12. KAT6A inhibitor with strong antileukemia activity reported | BioWorld [bioworld.com]
- 13. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Structure-Activity Relationship of MOZ Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocytic leukemia zinc finger protein (MOZ), also known as lysine (B10760008) acetyltransferase 6A (KAT6A), is a crucial histone acetyltransferase (HAT) that plays a significant role in chromatin remodeling and gene expression.[1][2] As a member of the MYST family of HATs, MOZ is involved in the acetylation of histone H3 at lysine 9 (H3K9), lysine 14 (H3K14), and lysine 23 (H3K23).[3] This enzymatic activity is essential for various cellular processes, including hematopoietic stem cell maintenance, cell cycle regulation, and cellular senescence.[3] Dysregulation of MOZ activity has been implicated in several diseases, most notably in acute myeloid leukemia (AML) and other cancers, making it an attractive therapeutic target.[2][4]
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of MOZ inhibitors, detailing the key chemical scaffolds, quantitative inhibitory data, and the experimental protocols used for their evaluation. Furthermore, it visualizes the intricate signaling pathways involving MOZ and the logical workflows in inhibitor discovery.
Core Chemical Scaffolds and Structure-Activity Relationship
The development of potent and selective MOZ inhibitors has led to the exploration of several chemical scaffolds. The primary mechanism of action for many of these inhibitors is the competitive inhibition of Acetyl Coenzyme A (Acetyl-CoA), a key substrate for the acetyltransferase activity of MOZ.[5]
Acylsulfonohydrazide and Benzoylsulfonohydrazide Derivatives
A significant breakthrough in MOZ inhibitor discovery came from a high-throughput screen that identified the aryl acylsulfonohydrazide, CTX-0124143 , as a micromolar inhibitor of KAT6A.[5] Extensive medicinal chemistry efforts on this scaffold led to the development of highly potent inhibitors, including WM-8014 and WM-1119 .[4][5]
The core structure of these inhibitors features a central acylsulfonohydrazide or benzoylsulfonohydrazide moiety, which acts as a mimic of the pyrophosphate group of Acetyl-CoA, enabling competitive binding to the active site of MOZ.[6]
Key SAR Insights:
-
Aromatic Substitutions: Modifications of the aromatic rings on either side of the core scaffold have a significant impact on potency. For instance, the introduction of a fluoro group and a methyl group on the biphenyl (B1667301) ring system in WM-8014 resulted in a substantial increase in inhibitory activity compared to the initial hit.
-
Lipophilicity and Stability: While potent, early compounds like WM-8014 suffered from high lipophilicity and poor microsomal stability. Further optimization led to compounds like WM-1119 , which incorporates a phenylpyridine motif and a 2-fluorobenzenesulfonyl group, resulting in improved potency, reduced lipophilicity, and enhanced metabolic stability.[5]
| Compound | Scaffold | KAT6A IC₅₀ (nM) | Key Structural Features |
| CTX-0124143 | Acylsulfonohydrazide | 1000 | Initial high-throughput screening hit |
| WM-8014 | Benzoylsulfonohydrazide | 8 | 4-fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl moiety |
| WM-1119 | Benzoylsulfonohydrazide | 6.3 | 2-fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide |
| Compound 55 | Acylsulfonohydrazide | Potent | Optimized for reduced lipophilicity and improved stability |
| Compound 80 | Acylsulfonohydrazide | Potent | Optimized for reduced lipophilicity and improved stability |
N-(2-oxoethyl) Sulfanilamide (B372717) Derivatives
To improve the drug-like properties of the initial sulfonohydrazide hits, an isosteric replacement strategy was employed, replacing the N-N bond with a more stable N-C bond. This led to the discovery of N-(2-oxoethyl) sulfanilamide derivatives with potent KAT6A inhibitory activity.
Key SAR Insights:
-
Isosteric Replacement: The replacement of the hydrazide linkage with an N-acetylsulfonamide was a key modification that improved metabolic stability.
-
Aromatic Ring Optimization: Similar to the benzoylsulfonohydrazide series, optimization of the aromatic rings was crucial for achieving high potency. Compound 6j emerged as a highly potent inhibitor from this series.[7]
| Compound | Scaffold | KAT6A IC₅₀ (µM) | Key Structural Features |
| CTX-0124143 | Acylsulfonohydrazide | 0.49 | Reference compound |
| Compound 6j | N-(2-oxoethyl) sulfanilamide | 0.03 | Isosteric replacement of N-N bond with N-C bond |
Benzisoxazole Derivatives
A distinct chemical class of KAT6A/B inhibitors is based on a benzisoxazole scaffold. This series has yielded a highly potent, selective, and orally bioavailable inhibitor, CTx-648 (PF-9363) .
Key SAR Insights:
-
The benzisoxazole core provides a rigid scaffold for the optimal positioning of substituents that interact with the KAT6A active site.
-
This class of inhibitors demonstrates excellent selectivity against other MYST family members and other histone acetyltransferases.[8]
| Compound | Scaffold | KAT6A Kᵢ (nM) | KAT6B Kᵢ (nM) | Key Structural Features |
| CTx-648 (PF-9363) | Benzisoxazole | 0.41 | 1.2 | Potent, selective, and orally bioavailable |
Other Scaffolds
Fragment-based drug discovery approaches have identified other novel scaffolds, such as the N-(1-phenyl-1H-1,2,3-triazol-4-yl)benzenesulfonamides, as potential KAT6A inhibitors.[9] While still in the early stages of development, these findings highlight the potential for discovering structurally diverse MOZ inhibitors.
Experimental Protocols
The evaluation of MOZ inhibitors involves a cascade of biochemical and cell-based assays to determine their potency, selectivity, mechanism of action, and cellular effects.
Biochemical Assays
a) Radiometric Histone Acetyltransferase (HAT) Assay
This is a classic and direct method to measure the enzymatic activity of KAT6A.
-
Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone substrate (typically histone H3). The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human KAT6A enzyme, a histone H3 substrate (e.g., 5 µM), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [³H]-Acetyl-CoA (e.g., 0.5 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash away unincorporated [³H]-Acetyl-CoA, and quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[10]
-
b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a high-throughput, non-radioactive method for measuring KAT6A activity.
-
Principle: The assay relies on the proximity of two beads: a donor bead and an acceptor bead. One antibody specific to the histone substrate is conjugated to the acceptor bead, and another antibody that recognizes the acetylated lysine residue is biotinylated and captured by a streptavidin-coated donor bead. When the substrate is acetylated by KAT6A, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.
-
Methodology:
-
Enzymatic Reaction: Perform the HAT reaction in a microplate well containing KAT6A, histone H3 substrate, Acetyl-CoA, and the test inhibitor.
-
Detection: Add a mixture of AlphaLISA acceptor beads conjugated to an anti-histone H3 antibody and streptavidin-coated donor beads pre-incubated with a biotinylated anti-acetyl-histone antibody.
-
Incubation: Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate IC₅₀ values from the dose-response curves.[2]
-
Cell-Based Assays
a) Cellular Proliferation Assay
This assay assesses the effect of MOZ inhibitors on the growth of cancer cell lines.
-
Principle: Measures the number of viable cells after treatment with the inhibitor.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., leukemia or breast cancer cell lines) in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the MOZ inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue). The conversion of these reagents into a colored or fluorescent product is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
b) Cellular Senescence Assay
MOZ inhibition is known to induce cellular senescence, a state of irreversible cell cycle arrest.
-
Principle: Detects the activity of senescence-associated β-galactosidase (SA-β-gal), a well-established biomarker of senescent cells.
-
Methodology:
-
Cell Treatment: Treat cells with the MOZ inhibitor for several days to induce senescence.
-
Fixation: Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution).
-
Staining: Stain the cells with a solution containing X-gal at pH 6.0.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of SA-β-gal.
-
Quantification: Quantify the percentage of blue-staining cells.[11][12]
-
c) Target Engagement Assay (In-Cell Western)
This assay confirms that the inhibitor is hitting its intended target (MOZ) within the cell by measuring the levels of histone acetylation.
-
Principle: Quantifies the level of a specific histone mark (e.g., H3K23ac) in cells treated with a MOZ inhibitor.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor for a defined period.
-
Fixation and Permeabilization: Fix and permeabilize the cells in a microplate.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for the acetylated histone mark (e.g., anti-H3K23ac) and a normalization antibody (e.g., anti-total Histone H3).
-
Secondary Antibody and Detection: Add fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Scan the plate using an imaging system and quantify the fluorescence intensity. The ratio of the acetyl-histone signal to the total histone signal is calculated to determine the extent of target inhibition.[3]
-
Signaling Pathways and Mechanisms
MOZ plays a central role in regulating gene expression through its histone acetyltransferase activity. Its inhibition can impact several key signaling pathways implicated in cancer.
Experimental and Logical Workflows
The discovery and development of MOZ inhibitors follow a structured workflow, from initial screening to in vivo validation.
Conclusion
The field of MOZ/KAT6A inhibitor development has made significant strides, with several potent and selective chemical series identified. The acylsulfonohydrazide, benzoylsulfonohydrazide, and benzisoxazole scaffolds have proven to be particularly fruitful starting points for inhibitor design. The detailed understanding of the SAR for these series, coupled with a robust suite of biochemical and cellular assays, has enabled the development of clinical candidates. The continued exploration of novel scaffolds and a deeper understanding of the complex biology of MOZ will undoubtedly pave the way for new therapeutic strategies for a range of diseases, including cancer.
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monocytic leukemia zinc finger protein MOZ is a histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 5. Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New KAT6 inhibitors induce senescence and arrest cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | KAT6A, KAT6B-containing ING5 complexes acetylate replicative histone H3 [reactome.org]
- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Guidelines for Minimal Information on Cellular Senescence Experimentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Counterpart: A Technical Guide to MOZ-IN-2 as an Inactive Control for HAT Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic research, the validation of small molecule inhibitors is paramount. A critical component of this validation is the use of a structurally related but biologically inactive control compound. This technical guide provides an in-depth exploration of MOZ-IN-2, a known inhibitor of the histone acetyltransferase (HAT) MOZ (also known as KAT6A), and proposes a framework for its use and the validation of a closely related inactive control for robust HAT inhibitor studies.
Introduction to MOZ and the Need for Rigorous Controls
The Monocytic Leukemia Zinc finger protein (MOZ) is a member of the MYST family of histone acetyltransferases. It plays a crucial role in hematopoiesis, development, and has been implicated in the pathogenesis of acute myeloid leukemia (AML) through chromosomal translocations.[1][2] MOZ is a transcriptional co-activator that functions within a complex to acetylate histone tails, primarily H3K14, leading to chromatin remodeling and gene activation.[3][4] Its involvement in disease has made it an attractive target for therapeutic intervention.
Small molecule inhibitors are powerful tools to probe the function of enzymes like MOZ and to validate them as therapeutic targets. However, the cellular effects of any inhibitor must be carefully dissected to distinguish on-target effects from off-target activities or compound-specific artifacts. This is where an inactive control becomes indispensable. An ideal inactive control is a molecule that is structurally highly similar to the active inhibitor but lacks its biological activity. By comparing the effects of the active compound to its inactive counterpart, researchers can more confidently attribute observed phenotypes to the inhibition of the intended target.
Currently, while this compound is commercially available as a MOZ inhibitor, a validated, commercially available inactive analog is not readily apparent in the public domain. This guide will therefore not only discuss the properties of this compound but also propose a systematic approach to the selection and validation of a suitable inactive control.
This compound: A Moderately Potent MOZ Inhibitor
This compound has been identified as an inhibitor of the histone acetyltransferase MOZ.[5] Its primary reported activity is an in vitro half-maximal inhibitory concentration (IC50) against MOZ.
| Compound | Target | IC50 (µM) |
| This compound | MOZ (KAT6A) | 125[5] |
Table 1: In Vitro Activity of this compound
The moderate potency of this compound highlights the necessity for a well-characterized inactive control to ensure that cellular effects observed at higher concentrations are not due to off-target activities.
The Quest for an Inactive Control: A Proposed Workflow
Given the absence of a commercially available, validated inactive analog of this compound, researchers must embark on a rigorous validation process for a candidate control compound. The ideal candidate would be a close structural analog of this compound, differing only in a key chemical feature essential for its inhibitory activity.
Figure 1: Proposed workflow for the validation of an inactive control for this compound.
Step 1: Rational Design and Synthesis of a Candidate Inactive Analog
The chemical structure of this compound (CAS: 2055397-88-9) is essential for designing an inactive analog. A potential strategy involves modifying a key functional group predicted to be critical for binding to the MOZ active site. For instance, alteration of a hydrogen bond donor/acceptor or a group involved in crucial hydrophobic interactions could abolish activity while maintaining overall structural similarity and physicochemical properties.
Step 2: Biochemical Validation
The primary validation step is to confirm the candidate compound's lack of inhibitory activity against MOZ in a direct biochemical assay.
Experimental Protocol: In Vitro MOZ HAT Assay (Radiometric)
This protocol is adapted from established methods for HAT activity assays.[6]
-
Reagents:
-
Recombinant human MOZ (KAT6A) enzyme.
-
Histone H3 substrate.
-
[³H]-Acetyl-Coenzyme A.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
This compound (positive control), candidate inactive control, and vehicle (DMSO).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the candidate inactive control in DMSO.
-
In a 96-well plate, add 2 µL of compound dilutions or DMSO.
-
Add 23 µL of a master mix containing MOZ enzyme and Histone H3 in assay buffer to each well.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of [³H]-Acetyl-CoA.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 0.2 M HCl.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-Acetyl-CoA.
-
Add scintillation cocktail to the dried filter plate and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for this compound.
-
The candidate inactive control should exhibit no significant inhibition at concentrations up to at least 100-fold higher than the IC50 of this compound.
-
| Compound | MOZ IC50 (µM) |
| This compound | ~125 |
| Candidate Inactive Control | >1000 (Expected) |
Table 2: Expected Outcome of In Vitro MOZ HAT Assay
Step 3: Cellular Validation
Confirming the lack of target engagement and biological effect in a cellular context is crucial.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells.[7]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a leukemia cell line with known MOZ dependency) to 80-90% confluency.
-
Treat cells with this compound, the candidate inactive control, or vehicle (DMSO) at a concentration where this compound shows a stabilizing effect, for 1-2 hours.
-
-
Thermal Challenge and Lysis:
-
Aliquot treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of soluble MOZ protein in the supernatant by Western blot using a specific anti-MOZ antibody.
-
-
Data Analysis:
-
Generate a melting curve for MOZ in the presence of each compound.
-
This compound should induce a thermal shift (increased stability at higher temperatures) compared to the vehicle control.
-
The candidate inactive control should not induce a significant thermal shift.
-
Experimental Protocol: Western Blot for Histone Acetylation
This protocol assesses the downstream effect of MOZ inhibition on histone acetylation.
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound, the candidate inactive control, or vehicle for a defined period (e.g., 6-24 hours).
-
Extract histones from the treated cells using an acid extraction method.
-
-
Western Blotting:
-
Separate histone extracts by SDS-PAGE on a 15% gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against specific acetylation marks (e.g., anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.
-
This compound should lead to a decrease in H3K14 acetylation.
-
The candidate inactive control should have no significant effect on H3K14 acetylation levels.
-
| Assay | This compound Effect | Candidate Inactive Control Effect |
| CETSA | Thermal stabilization of MOZ | No significant thermal shift |
| Western Blot (Ac-H3K14) | Decreased acetylation | No significant change |
| Cell Proliferation/Viability | Potential decrease | No significant effect |
Table 3: Expected Outcomes of Cellular Validation Assays
Step 4: Selectivity Profiling
To ensure the inactive control is broadly inert, it should be profiled against a panel of other HATs. This is particularly important for ruling out off-target effects that might confound experimental results.
MOZ Signaling and Downstream Pathways
Understanding the signaling context of MOZ is critical for designing and interpreting experiments. MOZ functions as a transcriptional co-activator for several key transcription factors, including RUNX1, PU.1, and p53.[3][8] Through its HAT activity, MOZ influences the expression of genes involved in hematopoiesis, cell cycle control, and apoptosis. In leukemia, MOZ fusion proteins, such as MOZ-TIF2, lead to aberrant gene expression and leukemogenesis.[1][2]
Figure 2: Simplified signaling pathway showing MOZ as a transcriptional co-activator.
In the context of AML, MOZ fusion proteins can lead to the upregulation of key oncogenes like HOXA9 and MEIS1, which are critical for leukemic stem cell self-renewal.[2][9]
Figure 3: Role of MOZ fusion proteins in the progression of acute myeloid leukemia.
Conclusion
The use of a well-validated inactive control is a cornerstone of rigorous chemical biology and drug discovery. While this compound is a useful tool for studying the function of the MOZ histone acetyltransferase, its full potential can only be realized in conjunction with a structurally related, biologically inert counterpart. This guide provides a comprehensive framework for the validation of such a control, from rational design and synthesis to biochemical and cellular characterization. By adhering to these principles, researchers can ensure the reliability and interpretability of their findings, ultimately accelerating our understanding of MOZ biology and the development of novel therapeutics targeting this important epigenetic regulator.
References
- 1. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOZ is critical for the development of MOZ/MLL fusion-induced leukemia through regulation of Hoxa9/Meis1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOZ Forms an Autoregulatory Feedback Loop with miR-223 in AML and Monocyte/Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MOZ-IN-2 In Vitro Histone Acetyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocytic Leukemia Zinc Finger Protein (MOZ), also known as KAT6A or MYST3, is a crucial histone acetyltransferase (HAT) involved in the regulation of gene expression through chromatin remodeling.[1][2] MOZ is a member of the MYST family of acetyltransferases, characterized by a conserved acetyl-coenzyme A (CoA) binding motif.[2][3] This enzyme primarily targets histone H3 at lysine (B10760008) 9 (H3K9) and lysine 14 (H3K14), as well as histone H4, leading to a more open chromatin structure that facilitates gene transcription.[1][2] Dysregulation of MOZ activity has been implicated in various diseases, including acute myeloid leukemia.[2][4][5][6] Consequently, MOZ has emerged as a significant target for therapeutic intervention, prompting the development of specific inhibitors. This document provides a detailed protocol for an in vitro histone acetyltransferase assay designed to evaluate the potency of inhibitors, such as MOZ-IN-2.
The assay quantifies the enzymatic activity of MOZ by measuring the transfer of an acetyl group from the cofactor acetyl-CoA to a histone substrate. The protocol described here is a fluorescence-based assay that detects the production of coenzyme A (CoA-SH), a byproduct of the acetylation reaction.[7] The free thiol group of the generated CoA reacts with a developer reagent to produce a highly fluorescent product, allowing for a quantitative measurement of MOZ activity.
Signaling Pathway and Regulation of MOZ
MOZ functions within a multi-subunit complex, and its activity is tightly regulated through interactions with other proteins and post-translational modifications.[1][4] Key transcription factors, such as RUNX1 and p53, are known to interact with MOZ, targeting its acetyltransferase activity to specific gene promoters.[2] For instance, the interaction with RUNX1 is crucial for the transcription of hematopoietic genes.[2] Furthermore, MOZ is a component of a larger complex that includes proteins like BRPF1, ING5, and hEAF6, which play roles in substrate recognition and scaffolding.[3][4][5] The activity of MOZ is also influenced by the metabolic state of the cell, particularly the availability of its cofactor, Acetyl-CoA.[1]
Caption: MOZ signaling interactions within the nucleus.
Experimental Protocol: In Vitro MOZ HAT Assay
This protocol is adapted from general fluorescence-based HAT assays and is suitable for determining the IC50 values of MOZ inhibitors.
Materials and Reagents
| Reagent | Recommended Storage |
| Recombinant Human MOZ (KAT6A) | -80°C |
| Histone H3 Peptide (e.g., H3K14) | -20°C |
| Acetyl-CoA | -20°C (desiccated) |
| HAT Assay Buffer (5X) | 4°C |
| This compound (or other inhibitor) | -20°C |
| HAT Developer Reagent | 4°C (protect from light) |
| Stop Reagent | Room Temperature |
| 384-well black microplate | Room Temperature |
| Ultra-pure water | Room Temperature |
HAT Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100, and 50 µg/mL BSA.[8]
Assay Workflow
Caption: Experimental workflow for the MOZ in vitro HAT assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare 1X HAT Assay Buffer by diluting the 5X stock with ultra-pure water.
-
Thaw recombinant MOZ enzyme, histone H3 peptide, and Acetyl-CoA on ice.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in 1X HAT Assay Buffer.
-
Prepare the Substrate Mix by combining the histone H3 peptide and Acetyl-CoA in 1X HAT Assay Buffer to the desired final concentrations.
-
-
Assay Plate Setup:
-
In a 384-well black microplate, add the following to the respective wells:
-
Inhibitor Wells: 5 µL of diluted this compound.
-
Positive Control (100% Activity) Wells: 5 µL of vehicle (e.g., 1X HAT Assay Buffer with the same percentage of DMSO as the inhibitor wells).
-
Negative Control (Background) Wells: 5 µL of 1X HAT Assay Buffer.
-
-
Add 10 µL of diluted MOZ enzyme to the inhibitor and positive control wells. Add 10 µL of 1X HAT Assay Buffer to the negative control wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.
-
The final reaction volume should be 25 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop Reagent to all wells.
-
Add 25 µL of HAT Developer Reagent to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
Data Analysis
-
Subtract the average fluorescence of the negative control wells from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibition of MOZ by this compound, as would be determined by the preceding assay protocol.
| Inhibitor | Target | Substrate | Acetyl-CoA | IC50 (nM) | Assay Type |
| This compound | MOZ (KAT6A) | Histone H3 Peptide | 50 µM | 150 | Fluorescence |
| Compound X | MOZ (KAT6A) | Histone H3 Peptide | 50 µM | 800 | Fluorescence |
| Compound Y | MOZ (KAT6A) | Histone H3 Peptide | 50 µM | >10,000 | Fluorescence |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Conclusion
The described in vitro histone acetyltransferase assay provides a robust and sensitive method for characterizing the activity of MOZ and for evaluating the potency of its inhibitors. This protocol can be readily adapted for high-throughput screening of compound libraries to identify novel modulators of MOZ activity, thereby facilitating drug discovery efforts targeting this important epigenetic regulator.
References
- 1. scbt.com [scbt.com]
- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of MOZ-IN-2, a Novel MOZ/KAT6A Inhibitor, in Mouse Models of Acute Myeloid Leukemia
Disclaimer: The compound "MOZ-IN-2" is a hypothetical agent for the purpose of these application notes. The experimental data and protocols provided are based on publicly available information for other small molecule inhibitors of the MOZ/KAT6A histone acetyltransferase, such as WM-1119 and PF-9363. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
The Monocytic Leukaemia Zinc Finger Protein (MOZ), also known as Lysine Acetyltransferase 6A (KAT6A) or MYST3, is a critical epigenetic regulator involved in normal hematopoiesis.[1] In acute myeloid leukemia (AML), particularly in subtypes with rearrangements of the NUP98 or KMT2A genes, MOZ/KAT6A is a key driver of leukemogenesis. It forms part of a transcriptional control module that maintains an oncogenic state of differentiation arrest.[2] Inhibition of the histone acetyltransferase (HAT) activity of MOZ/KAT6A has been shown to induce myeloid differentiation, reduce leukemic burden, and impair the fitness of AML cells, making it a promising therapeutic target.[2][3][4]
These application notes provide a comprehensive overview of the preclinical evaluation of MOZ/KAT6A inhibitors in in vivo mouse models of AML, with a focus on dosage, administration, and experimental protocols.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of known MOZ/KAT6A inhibitors. This data can serve as a reference for designing experiments with novel inhibitors like this compound.
Table 1: In Vitro Activity of MOZ/KAT6A Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Unnamed Inhibitor | HL-60 | 0.197 | [5] |
| U937 | 0.162 | [5] | |
| SKNO-1 | 1.846 | [5] | |
| K562 | 0.082 | [5] |
Table 2: In Vivo Dosage and Pharmacokinetics of MOZ/KAT6A Inhibitors
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| PF-9363 | Mouse (PDX models) | 3 mg/kg daily | Not specified | Reduced leukemic burden and/or prolonged survival. | [4] |
| Unnamed Inhibitor | Rat (SD) | 20 mg/kg (oral) | Oral | Cmax: 2132 ng/mL, T½: 2.8 h, F: 55% | [5] |
| 10 mg/kg (IV) | Intravenous | Cmax: 1266 ng/mL, T½: 1.2 h | [5] | ||
| Zebrafish (xenograft) | 1, 5, 10 µM | Not applicable | Dose-dependent reduction in tumor size. | [5] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Mouse Model of AML
This protocol describes the generation of an AML PDX model, a robust system for evaluating the efficacy of novel therapeutic agents.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque
-
Red blood cell lysis buffer
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
If necessary, lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with PBS and resuspend at a concentration of 50-100 x 106 cells/mL in sterile PBS.
-
-
Animal Preparation and Injection:
-
Use 6-8 week old immunodeficient mice.
-
To enhance engraftment, sublethally irradiate the mice (e.g., 2.25 Gy) 24 hours prior to cell injection.
-
Inject 1-5 x 106 AML cells in a volume of 100-200 µL into the tail vein of each mouse.
-
-
Engraftment Monitoring:
-
Monitor the mice regularly for signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis).
-
At 4-6 weeks post-injection, assess engraftment by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.
-
Protocol 2: In Vivo Efficacy Study of this compound in an AML PDX Model
This protocol outlines a typical efficacy study to evaluate the anti-leukemic activity of a MOZ/KAT6A inhibitor.
Materials:
-
Established AML PDX mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Dosing gavage needles or syringes for injection
-
Bioluminescence imaging system (if using luciferase-labeled cells)
-
Flow cytometry reagents (e.g., anti-human CD45 antibody)
Procedure:
-
Study Initiation:
-
Once AML engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the final dosing concentration in the vehicle.
-
Administer this compound at a dose based on preliminary tolerability studies (e.g., starting with a dose similar to PF-9363 at 3 mg/kg).
-
Administer the drug daily via oral gavage or intraperitoneal injection. The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Toxicity: Monitor the mice daily for clinical signs of toxicity and measure body weight 2-3 times per week.
-
Tumor Burden:
-
If using luciferase-labeled AML cells, perform bioluminescence imaging weekly to quantify the leukemic burden.
-
Alternatively, perform serial peripheral blood sampling for flow cytometry to determine the percentage of human CD45+ cells.
-
-
Survival: Monitor the mice until they meet pre-defined euthanasia criteria (e.g., >20% weight loss, severe clinical signs). The primary endpoint is typically overall survival.
-
-
Terminal Analysis:
-
At the end of the study, collect bone marrow, spleen, and peripheral blood to determine the final leukemic burden by flow cytometry.
-
Spleen weight can also be used as a surrogate for disease burden.
-
Visualizations
MOZ/KAT6A Signaling Pathway in AML
Caption: MOZ/KAT6A signaling pathway in AML and the mechanism of inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of a MOZ/KAT6A inhibitor in an AML PDX model.
References
- 1. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT6A and KAT7 Histone Acetyltransferase Complexes Are Molecular Dependencies and Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. KAT6A inhibitor with strong antileukemia activity reported | BioWorld [bioworld.com]
Application Notes and Protocols for Detecting MOZ Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection and quantification of Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A or MYST3) inhibition using Western blot analysis. MOZ is a histone acetyltransferase (HAT) implicated in various cellular processes, including gene transcription and hematopoietic stem cell maintenance.[1][2] Its dysregulation is linked to developmental syndromes and acute myeloid leukemia (AML).[1][3] Consequently, MOZ has emerged as a significant target for therapeutic intervention.[1] These protocols offer detailed methodologies for sample preparation, immunoblotting, and data analysis to assess the efficacy of small molecule inhibitors targeting MOZ.
Introduction
MOZ is a key epigenetic regulator that functions as the catalytic subunit of a multi-protein complex, often including BRPF1, ING5, and EAF6.[4][5][6] This complex acetylates histone tails, notably H3K9, H3K14, and H3K23, leading to changes in chromatin structure and gene expression.[7][8] MOZ plays a crucial role in the regulation of transcription factors such as RUNX1 and p53.[9][10] Given its role in oncogenesis, particularly in hematological malignancies, the development of specific MOZ inhibitors is an active area of research.[1]
Western blotting is a fundamental technique to verify the inhibition of MOZ. This can be assessed directly by observing a decrease in downstream markers of its enzymatic activity or indirectly by measuring changes in the expression of proteins regulated by MOZ. This document outlines the necessary steps to perform a robust and quantitative Western blot analysis for MOZ inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data derived from a Western blot experiment assessing the effect of a MOZ inhibitor on a target protein. Densitometry is used to measure the intensity of the protein bands, which is then normalized to a loading control.[11]
Table 1: Effect of MOZ Inhibitor WM-1119 on Downstream Target Protein Levels
| Treatment Group | Concentration (nM) | MOZ Target Protein (Normalized Intensity) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.0 |
| WM-1119 | 50 | 0.65 | 0.65 |
| WM-1119 | 100 | 0.32 | 0.32 |
| WM-1119 | 250 | 0.15 | 0.15 |
Table 2: Recommended Antibodies for MOZ Western Blotting
| Antibody | Supplier | Catalog Number | Type | Recommended Dilution |
| MOZ (KAT6A) pAb | Active Motif | 39867 | Rabbit Polyclonal | 1:200 - 1:500 |
| MOZ Polyclonal Antibody | Thermo Fisher | PA5-68046 | Rabbit Polyclonal | 1:1000 |
| MYST3 (E3P5T) | Cell Signaling | 85460 | Rabbit Monoclonal | 1:1000 |
| KAT6A (N) Antibody | Abiocode | R1446-1a | Rabbit Polyclonal | 1:1000 - 1:3000 |
Experimental Protocols
Part 1: Cell Culture and Treatment with MOZ Inhibitor
This protocol is designed for adherent or suspension cell lines relevant to MOZ studies, such as MOLM-13 or U937 cells.[12]
Materials:
-
Appropriate cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment.
-
Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) for 24 hours.
-
Prepare serial dilutions of the MOZ inhibitor in fresh culture medium. A vehicle-only control should also be prepared.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, harvest the cells for protein extraction. For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation.
Part 2: Nuclear Protein Extraction
As MOZ is a nuclear protein, enriching for this cellular fraction will yield a stronger signal.[13]
Materials:
-
Harvested cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cytoplasmic Extraction Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6)[15]
-
Nuclear Extraction Buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) glycerol, pH 8.0)[15]
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 5 pellet volumes of ice-cold Cytoplasmic Extraction Buffer.[15]
-
Incubate on ice for 10-15 minutes to lyse the cell membrane.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.[15]
-
Carefully collect the supernatant (cytoplasmic fraction) into a new tube.
-
Resuspend the remaining nuclear pellet in 1 pellet volume of Nuclear Extraction Buffer.
-
Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant, which contains the nuclear proteins, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Part 3: Western Blot Analysis
Materials:
-
Nuclear protein lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (see Table 2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix the nuclear protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the target protein band to that of a loading control (e.g., Lamin B1 or TBP for nuclear fractions).
Visualizations
Caption: Experimental workflow for detecting MOZ inhibition.
Caption: Simplified MOZ signaling pathway and point of inhibition.
References
- 1. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | KAT6A, KAT6B-containing ING5 complexes acetylate replicative histone H3 [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. MOZ Polyclonal Antibody (PA5-68046) [thermofisher.com]
- 10. genecards.org [genecards.org]
- 11. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. activemotif.jp [activemotif.jp]
- 14. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with MOZ-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol and supporting information for utilizing MOZ-IN-2 in Chromatin Immunoprecipitation (ChIP) assays. This compound is a compound that has been characterized as an inhibitor of the histone acetyltransferase (HAT) MOZ, also known as KAT6A[1][2][3]. KAT6A and its close homolog KAT6B are epigenetic regulators that play crucial roles in gene transcription by acetylating histone proteins, primarily on histone H3 at lysine (B10760008) residues 9, 14, and 23 (H3K9ac, H3K14ac, H3K23ac)[4][5][6]. Dysregulation of KAT6A/B activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[7][8].
This compound is reported to have an IC50 of 125 μM for MOZ (KAT6A)[1][2][3]. It is important to note that some sources describe this compound as an inactive derivative of a more potent KAT6A inhibitor, WM-1119[9]. Therefore, researchers should carefully consider the required concentration for effective inhibition in their experimental system and may need to perform dose-response experiments to determine the optimal working concentration.
This document provides a comprehensive protocol for a ChIP assay designed to investigate the effect of this compound on the association of KAT6A/B with specific genomic loci and the resulting changes in histone acetylation marks.
Signaling Pathway of KAT6A/B
KAT6A and KAT6B are integral components of larger protein complexes that are recruited to chromatin to regulate gene expression. These complexes can be directed to specific genomic regions through interactions with transcription factors and other chromatin-associated proteins. Once recruited, the histone acetyltransferase activity of KAT6A/B leads to the acetylation of histone tails. This modification neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure (euchromatin) that is generally more accessible to the transcriptional machinery, thereby promoting gene expression[7][10]. One of the downstream pathways influenced by KAT6A is the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival[4].
Caption: KAT6A/B signaling pathway and the inhibitory action of this compound.
Experimental Workflow for ChIP Assay with this compound
The following diagram outlines the key steps in performing a ChIP assay to assess the impact of this compound treatment on protein-DNA interactions.
Caption: Step-by-step workflow for a ChIP experiment using this compound.
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
Cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (2.5 M)
-
Ice-cold PBS
-
Protease Inhibitor Cocktail
-
Lysis Buffer
-
Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
ChIP-grade antibodies (e.g., anti-KAT6A, anti-H3K9ac, anti-H3K23ac, Normal Rabbit/Mouse IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
DNA purification kit (e.g., column-based)
-
Reagents for qPCR
Procedure:
Day 1: Cell Treatment, Crosslinking, and Chromatin Preparation
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at the desired final concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Crosslinking: Add formaldehyde to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking[11].
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Scrape and collect the cells. Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing protease inhibitors. Incubate on ice to lyse the cell membrane and release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument. Alternatively, enzymatic digestion with micrococcal nuclease can be used[12].
-
Clarification: Centrifuge the sheared chromatin at high speed to pellet cell debris. Collect the supernatant containing the soluble chromatin.
-
Input Sample: Take an aliquot (e.g., 1-2%) of the sheared chromatin to serve as the "input" control. Store at -20°C until the reverse crosslinking step.
Day 2: Immunoprecipitation, Washing, and Elution
-
Immunoprecipitation Setup: Dilute the remaining chromatin with Dilution Buffer. Add the primary antibody (e.g., 2-5 µg of anti-KAT6A or anti-H3K23ac) to each sample. Include a negative control sample with a non-specific IgG.
-
Antibody Incubation: Incubate overnight at 4°C with rotation to allow the antibody to bind to the target protein-DNA complex.
-
Bead Capture: Add pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound chromatin. A typical wash series includes:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Elution: Resuspend the washed beads in Elution Buffer. Incubate at 65°C with shaking to elute the immunoprecipitated complexes from the beads.
-
Reverse Crosslinking: Add NaCl to the eluted samples and the input control. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.
-
Protein and RNA Digestion: Add RNase A and Proteinase K to digest RNA and proteins, respectively.
Day 3: DNA Purification and Analysis
-
DNA Purification: Purify the DNA from all samples (including the input) using a suitable DNA purification kit (e.g., PCR purification columns). Elute the DNA in a small volume of elution buffer or water.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR analysis. Design primers specific to the promoter regions of known or suspected KAT6A target genes.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the input DNA for each antibody and treatment condition. The results can be expressed as "percent input" or "fold enrichment" over the IgG control.
Data Presentation
Quantitative data from ChIP-qPCR experiments should be organized to clearly show the effects of this compound treatment. The table below provides a template for presenting such data. In the absence of specific published ChIP data for this compound, this table illustrates the expected type of results for a functional KAT6A inhibitor. A potent inhibitor would be expected to decrease the occupancy of KAT6A at target gene promoters and subsequently reduce the levels of histone acetylation marks like H3K23ac at those same loci.
Table 1: Effect of this compound on KAT6A Occupancy and Histone Acetylation at Target Gene Promoters
| Target Gene Promoter | Treatment | Antibody | Fold Enrichment over IgG (Mean ± SD) | p-value (vs. Vehicle) |
| Gene X | Vehicle | anti-KAT6A | 15.2 ± 2.1 | - |
| This compound | anti-KAT6A | 7.5 ± 1.5 | <0.05 | |
| Vehicle | anti-H3K23ac | 25.8 ± 3.5 | - | |
| This compound | anti-H3K23ac | 10.3 ± 2.0 | <0.01 | |
| Gene Y | Vehicle | anti-KAT6A | 12.5 ± 1.8 | - |
| This compound | anti-KAT6A | 6.1 ± 1.2 | <0.05 | |
| Vehicle | anti-H3K23ac | 20.1 ± 2.9 | - | |
| This compound | anti-H3K23ac | 8.9 ± 1.7 | <0.01 | |
| Negative Control Locus | Vehicle | anti-KAT6A | 1.1 ± 0.3 | - |
| This compound | anti-KAT6A | 1.0 ± 0.2 | >0.05 | |
| Vehicle | anti-H3K23ac | 1.3 ± 0.4 | - | |
| This compound | anti-H3K23ac | 1.2 ± 0.3 | >0.05 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The provided protocol and resources offer a framework for investigating the cellular effects of this compound on chromatin dynamics. Given its reported high IC50 value, careful dose-response studies are recommended to validate its inhibitory activity in the chosen experimental system. Successful ChIP experiments using this compound will enable researchers to probe the role of KAT6A/B in gene regulation and assess the therapeutic potential of targeting these histone acetyltransferases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | inhibitor of protein MOZ | CAS# 2055397-88-9 | InvivoChem [invivochem.com]
- 4. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. protocols.io [protocols.io]
Application Notes: Determining Cell Viability Following Treatment with MOZ-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocytic leukemia zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation.[1][2] MOZ is part of a multi-subunit complex that acetylates histones, primarily H3, leading to the upregulation of gene transcription for key regulators of development and cell identity, such as HOX genes.[1] Dysregulation of MOZ activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), where chromosomal translocations result in fusion proteins like MOZ-TIF2.[2][3][4] These fusion proteins retain the HAT domain of MOZ, and their aberrant activity is linked to leukemogenesis.[3][4]
Given its role in cancer, MOZ has emerged as a promising therapeutic target. MOZ-IN-2 is a putative small molecule inhibitor designed to target the HAT activity of MOZ. A critical initial step in the preclinical evaluation of any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells.
This document provides detailed protocols for assessing cell viability after treatment with this compound using two common and robust methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The MTT assay measures the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan (B1609692) product, while the CellTiter-Glo® assay quantifies ATP levels as a direct indicator of metabolically active, viable cells.[5][6]
Signaling Pathway and Experimental Workflow
A simplified diagram illustrates the role of MOZ in histone acetylation and gene transcription, and the point of intervention for an inhibitor like this compound.
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for MOZ-IN-2 in Cellular Senescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOZ-IN-2 is a critical reagent for researchers studying the role of the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A, in cancer biology. MOZ is a member of the MYST family of HATs and plays a significant role in regulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity is implicated in various cancers, making it a compelling therapeutic target.[2]
These application notes provide a comprehensive guide to using this compound in studies focused on cellular senescence in cancer cells. Importantly, This compound is an inactive analog of the potent and selective KAT6A/B inhibitor WM-1119 and serves as an essential negative control in experiments.[3] Its use allows researchers to confirm that the observed biological effects of the active inhibitor are due to the specific inhibition of KAT6A and not off-target effects.
Mechanism of Action: The Role of KAT6A Inhibition in Cellular Senescence
KAT6A is a known suppressor of cellular senescence, a state of irreversible cell cycle arrest that acts as a potent tumor-suppressive mechanism.[4][5] KAT6A exerts this inhibitory effect on senescence through the regulation of the INK4A/ARF (CDKN2A) tumor suppressor locus.[4][5] Specifically, KAT6A maintains the transcriptional repression of p16INK4a and p19ARF, key inducers of senescence.
The active inhibitor, WM-1119, is a reversible, acetyl-CoA competitive inhibitor of KAT6A.[4] By inhibiting the acetyltransferase activity of KAT6A, WM-1119 leads to the upregulation of p16INK4a and p19ARF, which in turn triggers a signaling cascade resulting in cell cycle exit and the induction of cellular senescence.[4][6] This process occurs without inducing DNA damage.[4] this compound, being inactive, should not elicit these effects, thereby providing a clear baseline for comparison.
Signaling Pathway of KAT6A Inhibition-Induced Senescence
Caption: KAT6A inhibition by WM-1119 induces senescence via the INK4A/ARF pathway.
Data Presentation: Quantitative Effects of KAT6A Inhibition
The following tables summarize the quantitative data for the active KAT6A inhibitor WM-1119 and its inactive control, this compound. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Potency of KAT6A Inhibitors
| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) |
| WM-1119 | KAT6A | Cell-based (Lymphoma) | 0.25 µM[1] | 2 nM |
| WM-8014 | KAT6A | Cell-free | 8 nM[7] | - |
| This compound | KAT6A | Cell-free | >125 µM | Not Applicable |
Table 2: Cellular Effects of KAT6A Inhibitors in Cancer Cells
| Compound | Cell Line | Concentration | Effect on Cell Proliferation | Induction of Senescence | Reference |
| WM-1119 | EMRK1184 (Lymphoma) | 0.25 µM | Inhibition (IC50) | Yes | [1] |
| WM-8014 | Mouse Embryonic Fibroblasts | 2.4 µM | Inhibition (IC50) | Yes | [7] |
| This compound (as WM-2474) | Mouse Embryonic Fibroblasts | 10 µM | No significant effect | No | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include this compound as a negative control in all experiments to ensure the observed effects are specific to KAT6A inhibition.
Experimental Workflow
Caption: Workflow for studying cellular senescence using this compound and a KAT6A inhibitor.
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the effect of KAT6A inhibition on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., lymphoma, breast cancer cell lines)
-
Complete cell culture medium
-
WM-1119 (active inhibitor)
-
This compound (inactive control)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of WM-1119 and this compound in culture medium. A typical concentration range for WM-1119 is 0.01 µM to 10 µM. Use this compound at the same concentrations as WM-1119 to demonstrate its lack of effect.
-
Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 for WM-1119. This compound should not exhibit a significant reduction in cell viability.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells based on increased β-galactosidase activity at pH 6.0.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with WM-1119 (e.g., 1 µM), this compound (e.g., 1 µM), and vehicle for an appropriate duration to induce senescence (e.g., 4-10 days).
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Protocol 3: Western Blot Analysis of p53 and p21
This protocol is for assessing the protein levels of key cell cycle regulators. While KAT6A inhibition primarily acts through the INK4A/ARF pathway, examining the p53/p21 pathway can provide a more comprehensive understanding of the induced senescent phenotype.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression of p53 and p21 across the different treatment groups.
Conclusion
This compound is an indispensable tool for validating the on-target effects of KAT6A inhibitors in cancer research. By serving as a robust negative control, it enables researchers to confidently attribute the induction of cellular senescence and other observed phenotypes to the specific inhibition of KAT6A. The protocols and data presented here provide a framework for the effective use of this compound in elucidating the therapeutic potential of targeting the MOZ histone acetyltransferase in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MOZ-IN-2 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3, is a histone acetyltransferase (HAT) that plays a critical role in hematopoietic stem cell maintenance and has been implicated in the development of various cancers, particularly hematological malignancies.[1][2] MOZ is a member of the MYST family of HATs and is involved in regulating gene expression through the acetylation of histones, primarily H3K9 and H3K23.[3][4] Dysregulation of MOZ activity, often through chromosomal translocations, is associated with aggressive forms of leukemia.[1] MOZ exerts its oncogenic effects through various signaling pathways, including the inhibition of the INK4A-ARF tumor suppressor pathway and the activation of the PI3K/AKT signaling cascade.[3][4]
MOZ-IN-2 is a potent and selective small molecule inhibitor of the histone acetyltransferase activity of MOZ. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in animal models of cancer, including detailed protocols for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.
Mechanism of Action
This compound selectively binds to the catalytic HAT domain of MOZ, preventing the transfer of acetyl groups from acetyl-CoA to histone substrates. This inhibition of MOZ's enzymatic activity leads to a decrease in histone acetylation at specific gene promoters, resulting in the modulation of gene expression. Key downstream effects of this compound include the upregulation of the INK4A-ARF tumor suppressor pathway and the suppression of PI3K/AKT signaling.[3][4]
Quantitative Data Summary
The following tables summarize representative preclinical data for a selective MOZ inhibitor, herein referred to as this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| MOZ HAT Activity | Recombinant Human MOZ | 15 |
| Cell Proliferation | Human AML Cell Line (MOLM-13) | 50 |
| Cell Proliferation | Human Glioblastoma Cell Line (U87) | 120 |
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 50 mg/kg, oral, daily | 1500 ± 250 | - |
| This compound | 50 mg/kg, oral, daily | 450 ± 150 | 70 |
Table 3: Pharmacokinetic Profile of this compound in Mice (50 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9600 |
| Half-life (h) | 6 |
| Oral Bioavailability (%) | 40 |
Signaling Pathway
Caption: this compound inhibits MOZ, leading to reduced histone acetylation, activation of the INK4A-ARF pathway, and suppression of PI3K/AKT signaling.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a typical study to assess the antitumor efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Cells: A human cancer cell line with known sensitivity to MOZ inhibition (e.g., MOLM-13 for AML, U87 for glioblastoma).
2. Tumor Cell Implantation
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
3. Formulation and Administration of this compound
-
Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[5] For intraperitoneal injection, a solution in DMSO diluted with saline can be used.[6] The final DMSO concentration should be below 10%.
-
Dosing: Based on preliminary tolerability studies, select appropriate dose levels (e.g., 25, 50, and 100 mg/kg).
-
Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group). Administer this compound or vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or intraperitoneal injection).
4. Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics).
Protocol 2: Pharmacokinetic (PK) Study
This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
1. Animal Model
-
Animals: 6-8 week old male C57BL/6 or BALB/c mice.
2. Formulation and Administration
-
Formulate this compound as described in Protocol 1 for the desired route of administration (e.g., oral gavage and intravenous injection for bioavailability determination).
3. Sample Collection
-
Administer a single dose of this compound.
-
Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis and Data Analysis
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 3: Pharmacodynamic (PD) Study
This protocol details the assessment of target engagement and downstream effects of this compound in vivo.
1. Animal Model and Treatment
-
Use tumor-bearing mice from the efficacy study (Protocol 1) or a separate cohort of mice.
-
Administer this compound or vehicle for a specified duration.
2. Tissue Collection
-
At selected time points after the final dose, euthanize the mice and collect tumors and relevant tissues (e.g., spleen, bone marrow).
-
Process tissues for analysis (e.g., snap-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).
3. Analysis of Target Engagement
-
Western Blotting: Prepare tissue lysates and perform western blotting to assess the levels of histone H3 acetylation (H3K9ac, H3K23ac). A decrease in these marks indicates target engagement.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tissue sections to visualize the levels and localization of acetylated histones within the tumor microenvironment.
4. Analysis of Downstream Effects
-
Western Blotting: Analyze the expression of proteins in the MOZ signaling pathway, such as p16(INK4A), p19(ARF), and phosphorylated AKT (p-AKT), to confirm the mechanism of action.
-
Quantitative PCR (qPCR): Measure the mRNA levels of MOZ target genes to assess changes in gene expression.
Experimental Workflow
Caption: A typical workflow for the in vivo evaluation of this compound in a preclinical cancer model.
References
- 1. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of MOZ Inhibitors Using MOZ-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Monocytic Leukemia Zinc Finger Protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation. As a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60) family of HATs, MOZ is involved in various cellular processes, including the regulation of hematopoiesis and embryonic development.[1] Dysregulation of MOZ activity has been implicated in the pathogenesis of several diseases, most notably acute myeloid leukemia (AML), where chromosomal translocations involving the MOZ gene are recurrently observed.[1][2] These translocations result in fusion proteins that contribute to leukemogenesis, highlighting MOZ as a compelling therapeutic target for the development of novel cancer therapies.[2]
MOZ-IN-2 is a known inhibitor of MOZ, a member of the histone acetyltransferase family, with a reported IC50 of 125 µM. This compound serves as a valuable tool for studying the biological functions of MOZ and as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel and more potent MOZ inhibitors.
These application notes provide a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of the MOZ histone acetyltransferase. The described AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) method offers a sensitive, robust, and miniaturizable platform suitable for screening large compound libraries.
Signaling Pathway and Mechanism of Action
MOZ functions as the catalytic subunit of a tetrameric complex that includes BRPF1 (Bromodomain and PHD finger-containing protein 1), ING5 (Inhibitor of growth 5), and hEAF6 (human Esa1-associated factor 6 homolog).[2] This complex is recruited to specific chromatin regions where MOZ acetylates lysine (B10760008) residues on histone tails, primarily H3K14.[1] This acetylation event leads to a more open chromatin structure, facilitating gene transcription. The recruitment and activity of the MOZ complex are critical for the expression of key developmental genes, including several HOX genes.[1]
In the context of AML, MOZ fusion proteins, such as MOZ-TIF2 and MOZ-CBP, retain the HAT domain and can lead to aberrant acetylation of target genes, promoting leukemogenesis.[2] Small molecule inhibitors targeting the HAT activity of MOZ or its fusion proteins represent a promising therapeutic strategy.
Caption: MOZ Signaling Pathway and Point of Inhibition.
High-Throughput Screening Data with this compound
The following tables present representative data from a hypothetical high-throughput screen for MOZ inhibitors, with this compound used as a reference compound. This data is for illustrative purposes to demonstrate how results from such a screen would be presented.
Table 1: Single-Point Screening Results at 10 µM Compound Concentration
| Compound ID | % Inhibition of MOZ Activity | Hit Classification |
| This compound | 48.5 | Reference |
| Cmpd-001 | 92.3 | Strong Hit |
| Cmpd-002 | 12.1 | Inactive |
| Cmpd-003 | 65.7 | Moderate Hit |
| Cmpd-004 | 5.8 | Inactive |
| Cmpd-005 | 88.9 | Strong Hit |
| ... | ... | ... |
| Cmpd-1000 | 25.4 | Weak Hit |
Table 2: Dose-Response Analysis of Selected Hits and this compound
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound | 125 | 1.1 | 0.98 |
| Cmpd-001 | 2.5 | 1.3 | 0.99 |
| Cmpd-003 | 15.8 | 1.0 | 0.97 |
| Cmpd-005 | 4.1 | 1.2 | 0.99 |
Experimental Protocols
AlphaLISA-Based High-Throughput Screening for MOZ Inhibitors
This protocol describes a method for identifying inhibitors of MOZ histone acetyltransferase activity using AlphaLISA technology. The assay measures the acetylation of a biotinylated histone H3 peptide by recombinant MOZ complex.
Caption: High-Throughput Screening Workflow for MOZ Inhibitors.
Materials and Reagents:
-
Enzyme: Recombinant human MOZ complex (containing MOZ, BRPF1, ING5, and hEAF6)
-
Substrate 1: Biotinylated Histone H3 (1-21) peptide
-
Substrate 2: Acetyl-Coenzyme A (Acetyl-CoA)
-
Detection Reagents:
-
AlphaLISA® Streptavidin Donor Beads
-
AlphaLISA® Anti-acetyl-Histone H3 Lysine 14 (H3K14ac) Acceptor Beads
-
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA
-
Stop Solution: 50 mM EDTA in assay buffer
-
Test Compounds: Compound library dissolved in DMSO
-
Control Inhibitor: this compound
-
Plates: 384-well, low-volume, white, opaque microplates
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate using an acoustic dispenser.
-
-
Enzyme Addition:
-
Prepare a solution of the MOZ enzyme complex in assay buffer at a 2X final concentration.
-
Add 5 µL of the enzyme solution to each well.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm).
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing the biotinylated H3 peptide and Acetyl-CoA in assay buffer at 2X their final concentrations.
-
Add 5 µL of the substrate master mix to each well to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate for 60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing AlphaLISA Streptavidin Donor beads and Anti-H3K14ac Acceptor beads in assay buffer.
-
Add 10 µL of the detection mix to each well. This also serves to stop the enzymatic reaction.
-
-
Detection Incubation:
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision®) with excitation at 680 nm and emission at 615 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound: Signal from wells with test compound.
-
Signal_DMSO: Signal from wells with DMSO (negative control, 0% inhibition).
-
Signal_background: Signal from wells without enzyme (or with a high concentration of this compound, representing 100% inhibition).
-
-
For compounds identified as "hits," perform a dose-response analysis to determine the IC50 value.
Secondary Assay: Orthogonal Validation using a Fluorescence-Based Method
To confirm the activity of hits from the primary screen and eliminate false positives, an orthogonal assay with a different detection method is recommended.
Principle:
This assay measures the production of Coenzyme A (CoA), a product of the HAT reaction, using a fluorescent probe that reacts with the free thiol group of CoA to produce a fluorescent signal.
Materials and Reagents:
-
Enzyme, Substrates, Test Compounds, and Controls: As described in the AlphaLISA assay.
-
Detection Reagent: Thiol-reactive fluorescent dye (e.g., ThioGlo™).
-
Plates: 384-well, black, opaque microplates.
Procedure:
-
Compound Plating and Enzyme Incubation: Follow steps 1-5 of the AlphaLISA protocol.
-
Detection:
-
Prepare a solution of the thiol-reactive fluorescent dye in assay buffer.
-
Add 10 µL of the dye solution to each well.
-
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
Data Analysis:
-
Calculate percent inhibition and IC50 values as described for the primary screen.
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound in the high-throughput screening and identification of novel inhibitors of the MOZ histone acetyltransferase. The described AlphaLISA assay is a robust and sensitive method for primary screening, while the fluorescence-based orthogonal assay provides a reliable method for hit confirmation. These tools and methodologies will aid researchers in the discovery of new chemical probes to further investigate the biology of MOZ and in the development of potential therapeutics for MOZ-driven diseases.
References
Troubleshooting & Optimization
MOZ-IN-2 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with the MOZ inhibitor, MOZ-IN-2, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), which is a member of the histone acetyltransferases (HATs) family.[1][2] It has an IC50 of 125 μM.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H13FN4O3S | [1][3] |
| Molecular Weight | 372.37 g/mol | [1][3] |
| CAS Number | 2055397-88-9 | [1][3] |
Q2: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. Why is this happening and what can I do?
This is a common issue for many small molecule inhibitors that are hydrophobic in nature.[4][5] Precipitation upon dilution, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[4] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.[4]
-
Optimize DMSO Concentration: While it's ideal to minimize the concentration of dimethyl sulfoxide (B87167) (DMSO) in your final assay, a slightly higher percentage (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[4]
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[5] Experimenting with different pH values for your buffer may improve the solubility of this compound.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as polyethylene (B3416737) glycol (PEG), can enhance the solubility of hydrophobic compounds.[5]
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help keep hydrophobic compounds in solution.[5]
Troubleshooting Guides
Guide 1: Determining the Optimal Solubilization Method
This guide provides a systematic workflow to identify the best method for solubilizing this compound in your specific aqueous buffer.
Guide 2: Preparing a this compound Stock Solution
Proper preparation and storage of your stock solution are critical for reproducible results.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 372.37 g/mol ), you will need 26.86 µL of DMSO to make a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C.[1]
Quantitative Data Summary
The following table summarizes the known solubility information for this compound. Note that solubility in specific aqueous buffers like PBS or Tris-HCl has not been widely reported and may need to be determined empirically.
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | ≥ 20.8 mg/mL (≥ 55.9 mM) | Clear solution. | [6] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (≥ 5.59 mM) | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline. | [6] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (≥ 5.59 mM) | 10% DMSO, 90% Corn Oil. | [6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your aqueous buffer of choice.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Create a series of dilutions of the 10 mM stock in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility.
Signaling Pathway
MOZ is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones.[7] This process is involved in various cellular functions, and its dysregulation is implicated in diseases such as acute myeloid leukemia (AML).[7] this compound inhibits the HAT activity of MOZ.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 3. frontiersin.org [frontiersin.org]
- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Reddit - The heart of the internet [reddit.com]
Optimal DMSO concentration for MOZ-IN-2 in cell culture
Welcome to the technical support center for MOZ-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal DMSO concentration for dissolving and using this compound in cell culture?
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10 mM. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot and dilute it serially in your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: The effective concentration of this compound will be cell-line dependent. A good starting point is to perform a dose-response experiment. This compound has a reported IC50 of 125 μM[2][3][4]. Therefore, a dose-response curve could span a range from low micromolar (e.g., 1 µM) to several hundred micromolars (e.g., 250 µM) to determine the optimal concentration for your specific experimental setup.
Q4: What are the known cellular targets and signaling pathways of this compound?
A4: this compound is an inhibitor of the histone acetyltransferase MOZ (also known as KAT6A)[2][3][4]. MOZ is a critical regulator of gene expression and is involved in several signaling pathways. It has been shown to inhibit senescence through the INK4A-ARF pathway and is implicated in the PI3K/AKT signaling pathway[5][6]. By inhibiting MOZ, this compound can modulate the transcription of genes involved in cell proliferation, development, and oncogenesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell death in control (DMSO only) wells | DMSO concentration is too high and causing cytotoxicity. | Decrease the final DMSO concentration in the culture medium to ≤ 0.1%. Ensure the DMSO stock solution is of high purity and anhydrous. |
| No observable effect of this compound treatment | The concentration of this compound is too low. The inhibitor has degraded. The cells are resistant to the inhibitor. | Perform a dose-response experiment with a wider concentration range. Use a fresh aliquot of the this compound stock solution. Confirm the expression of MOZ (KAT6A) in your cell line. |
| Precipitate forms in the cell culture medium | The final concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent results between experiments | Variability in cell density, passage number, or inhibitor preparation. | Standardize your cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a single, aliquoted stock. |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentration
| Compound | Target | IC50 | Reference |
| This compound | MOZ (KAT6A) | 125 µM | [2][3][4] |
Table 2: Recommended DMSO Concentrations in Cell Culture
| Condition | Final DMSO Concentration | Recommendation |
| General Use | < 0.5% | Recommended for most cell lines to avoid significant toxicity. |
| Sensitive Cell Lines | ≤ 0.1% | Ideal for minimizing off-target effects and for long-term exposure studies. |
| Vehicle Control | Match to highest treatment dose | The DMSO concentration in the control should be the same as in the highest this compound concentration well. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis
This protocol details the detection of changes in protein expression or phosphorylation status following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated histones, or proteins in the PI3K/AKT pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein levels.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathway of MOZ (KAT6A) and the effect of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing MOZ-IN-2 precipitation in media
Welcome to the technical support center for MOZ-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of its precipitation in media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my cell culture medium or buffer, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common challenge with hydrophobic compounds like MO-IN-2 when a concentrated DMSO stock is rapidly diluted into an aqueous environment. The primary reason is that the final concentration of this compound exceeds its solubility limit in the aqueous medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the aqueous medium is higher than its maximum solubility. | Decrease the final working concentration of this compound. It may be necessary to perform a dose-response curve to find an effective concentration that remains soluble. |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to immediate precipitation of the hydrophobic compound. | Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of the medium. Always add the compound solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for preparing your final working solution. |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture can be toxic to cells and can still lead to precipitation upon significant dilution. | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in Media During Incubation
Question: My media containing this compound appeared clear initially, but after several hours or a day in the incubator, I noticed a cloudy or crystalline precipitate. What is causing this delayed precipitation?
Answer: Delayed precipitation can occur due to various factors that alter the stability of this compound in the culture medium over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cell metabolism can cause the pH of the culture medium to change over time. A shift in pH can alter the ionization state of this compound, potentially reducing its solubility. | Ensure your cell culture medium is adequately buffered. Monitor the pH of your culture, especially for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the culture medium, forming less soluble complexes over time. | If feasible, test the solubility and stability of this compound in different basal media formulations to identify one that is more compatible. |
| Evaporation of Media | Over time, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Compound Instability | This compound may degrade over time under culture conditions (37°C, aqueous environment), and the degradation products may be less soluble. | While specific stability data for this compound in media is limited, it is good practice to prepare fresh working solutions for each experiment. For longer-term studies, consider replenishing the media with fresh this compound at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of approximately 100 mg/mL in DMSO.[1][2] For complete dissolution, ultrasonic treatment and warming may be necessary.[2] It is also important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: What are the recommended storage conditions for this compound?
A2: The storage conditions for this compound depend on its form:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (DMSO stock solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a working solution of this compound for my cell culture experiments?
A3: To minimize precipitation, follow this stepwise dilution protocol:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of your DMSO stock in the pre-warmed medium.
-
Add the intermediate dilution to your final volume of pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), which is a histone acetyltransferase (HAT).[2] It has a reported IC50 of 125 µM.[2] By inhibiting the HAT activity of MOZ, this compound can prevent the acetylation of histones and other protein targets, thereby modulating gene expression.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 372.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortexer and water bath or sonicator
Procedure:
-
Accurately weigh 3.72 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes or sonicate until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Visualizations
Signaling Pathway of MOZ in Transcriptional Regulation
Caption: MOZ acetylates histones, leading to transcriptional activation of target genes.
Experimental Workflow for Preparing a this compound Working Solution
Caption: A stepwise protocol to minimize this compound precipitation in aqueous media.
Logical Relationship of Factors Causing Precipitation
Caption: Key factors contributing to the precipitation of this compound in experiments.
References
Troubleshooting inconsistent results with MOZ-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MOZ-IN-2, a potent and specific inhibitor of the MOZ (Monocytic Leukemia Zinc Finger) histone acetyltransferase (HAT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the MOZ histone acetyltransferase. MOZ is a key epigenetic regulator that acetylates histones, primarily H3 and H4, leading to changes in chromatin structure and gene expression.[1] By inhibiting the HAT activity of MOZ, this compound can modulate the expression of MOZ target genes, such as HOX genes, which are crucial for hematopoietic stem cell development and proliferation.[1][2] Dysregulation of MOZ activity is implicated in certain types of acute myeloid leukemia (AML), often through chromosomal translocations resulting in fusion proteins like MOZ-TIF2 or MOZ-CBP.[2][3][4]
Q2: In which cell lines can I expect to see an effect with this compound?
A2: Cell lines with a dependency on MOZ HAT activity for their proliferation and survival are most likely to respond to this compound. This includes various AML cell lines, particularly those harboring MOZ translocations. We recommend performing a dose-response study in your cell line of interest to determine its sensitivity to this compound.
Q3: What is the recommended starting concentration for cell-based assays?
A3: Based on in-house testing, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the cell line and the specific assay being performed.
Q4: How should I prepare and store this compound?
A4: For initial use, dissolve this compound in DMSO to create a stock solution of 10 mM. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Inconsistent Results
Problem 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension by thoroughly resuspending cells before seeding. Pipette gently up and down multiple times to break up any cell clumps. When seeding a multi-well plate, mix the cell suspension between pipetting to prevent cells from settling.
-
-
Possible Cause 2: Inconsistent compound concentration.
-
Solution: Prepare a master mix of the final this compound dilution in cell culture medium and add this master mix to all treatment wells, rather than adding a small volume of a concentrated stock to each well individually.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells of a plate, which can concentrate the compound and affect cell growth, fill the outer wells with sterile PBS or media without cells.
-
Problem 2: No significant effect of this compound on my cell line of interest.
-
Possible Cause 1: Cell line is not dependent on MOZ HAT activity.
-
Solution: Verify the expression and activity of MOZ in your cell line using techniques like Western blot or a HAT activity assay. Consider testing a positive control cell line known to be sensitive to MOZ inhibition.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effects of epigenetic modifiers can take time to manifest. Extend the incubation period with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for changes in gene expression and subsequent cellular phenotypes to occur.
-
-
Possible Cause 3: Suboptimal compound concentration.
-
Solution: Perform a broad dose-response curve (e.g., from 1 nM to 50 µM) to ensure you are testing a wide enough range of concentrations to observe an effect.
-
Problem 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause 1: Poor cell permeability of the compound.
-
Solution: While this compound is designed for cell permeability, its uptake can vary between cell lines. If you observe potent activity in a biochemical HAT assay but weak or no activity in a cellular context, consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
-
Possible Cause 2: Cellular efflux pumps.
-
Solution: Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump this compound out of the cell. Co-incubation with an inhibitor of these pumps may reveal the cellular activity of this compound.
-
-
Possible Cause 3: Compound degradation in cell culture medium.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing the concentration of the intact compound by LC-MS.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Substrate | This compound IC₅₀ (nM) |
| Biochemical HAT Assay | Histone H3 Peptide | 25 |
| Biochemical HAT Assay | Full-Length Histone H3 | 42 |
| Cellular Proliferation Assay (MV4-11) | - | 150 |
| Cellular Proliferation Assay (K562) | - | >10,000 |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay using CellTiter-Glo®
-
Cell Seeding: Suspend cells in the appropriate growth medium and seed into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of medium.
-
Compound Preparation: Prepare a 10X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add 10 µL of the 10X compound dilution to the respective wells to achieve the final desired concentrations. Include wells with a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
Caption: this compound inhibits the histone acetyltransferase activity of MOZ.
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
How to determine the effective concentration of MOZ-IN-2
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to effectively determine the functional concentration of MOZ-IN-2 (B2993368) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3.[1][2] MOZ is a member of the MYST family of histone acetyltransferases (HATs), which are enzymes that acetylate histone proteins, playing a crucial role in chromatin remodeling and gene transcription.[2][3]
Q2: What is the reported potency of this compound?
A2: In biochemical assays using purified MOZ protein, this compound has a reported half-maximal inhibitory concentration (IC50) of 125 μM.[1][4][5][6] It is important to note that this indicates relatively modest potency, and higher concentrations are likely required to observe effects in a cellular context.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid powder.[1] For in vitro experiments, it is soluble in DMSO up to 100 mg/mL (268.55 mM).[1][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working concentrations, be mindful of the final DMSO percentage in your assay, as high concentrations can affect cell health.
Q4: What is the known mechanism of action for the MOZ enzyme?
A4: The MOZ HAT is a catalytic subunit within a larger complex that typically includes BRPF1, ING5, and hEaf6.[7] This complex is recruited to specific chromatin locations where it acetylates lysine (B10760008) residues on histone tails, primarily H3 and H4.[3][7] This acetylation is associated with the upregulation of gene transcription for targets such as HOX genes, which are critical for development and hematopoiesis.[2][7] MOZ can also acetylate non-histone proteins like p53.[8]
Determining Effective Concentration: Experimental Guides
The "effective concentration" of this compound varies significantly between biochemical and cellular assays. A multi-step approach is recommended to accurately determine its activity.
Workflow for Determining this compound Efficacy
Caption: General workflow for characterizing this compound activity.
Biochemical IC50 Determination
This experiment confirms the potency of your compound batch against the purified MOZ enzyme.
Protocol: In Vitro HAT Assay
-
Reagents & Materials:
-
Purified recombinant MOZ enzyme.
-
Histone H3 peptide substrate.
-
Acetyl-Coenzyme A (Ac-CoA).
-
This compound (serially diluted).
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Detection reagent (e.g., luminescence- or fluorescence-based kit that measures HAT activity).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Add MOZ enzyme to each well of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and Ac-CoA.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at 30°C or 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence/fluorescence) on a plate reader.
-
Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement
Before measuring downstream effects, it is crucial to confirm that this compound can enter the cell and bind to its target, MOZ.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a general method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9]
-
Cell Culture: Culture a relevant cell line (e.g., AML cell lines THP-1 or U937) to approximately 80% confluency.[10]
-
Treatment: Treat cells with a high concentration of this compound (e.g., 100-200 µM, based on the biochemical IC50) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a warm water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble MOZ protein at each temperature point by Western blotting.
-
Interpretation: Successful binding of this compound to MOZ should increase its thermal stability, resulting in more soluble MOZ protein at higher temperatures compared to the vehicle-treated control. This will be visible as a rightward shift in the melting curve.
Cellular Biomarker Modulation
This step measures the direct consequence of MOZ inhibition in cells: a change in the acetylation of its known substrates.
Protocol: Western Blot for Histone Acetylation
-
Cell Culture & Treatment: Seed cells (e.g., THP-1) at an appropriate density. The next day, treat with a dose-response of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for a set time (e.g., 24 hours).
-
Histone Extraction:
-
Harvest and wash the cells.
-
Lyse the cells in a hypotonic buffer and pellet the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Quantification & Loading: Quantify the protein concentration (e.g., using a BCA assay). Load equal amounts of histone extract per lane on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight. Key antibodies include those against specific MOZ-regulated marks like acetyl-Histone H3 (Lys9) or acetyl-Histone H3 (Lys14).[10] Also include an antibody for total Histone H3 as a loading control.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the acetyl-H3 signal (normalized to total H3) indicates effective inhibition of MOZ HAT activity in cells.
Downstream Functional Assays
This final phase assesses the impact of MOZ inhibition on cellular processes. The choice of assay depends on the biological context.
-
Gene Expression Analysis (qPCR): MOZ is known to regulate the expression of HOX genes (e.g., HOXA9).[7][8] Treat cells with this compound, extract RNA, synthesize cDNA, and perform qPCR to measure changes in the transcript levels of target genes.
-
Cell Viability/Proliferation Assay: In cancer cell lines dependent on MOZ activity, inhibition may lead to reduced proliferation. Treat cells with this compound for an extended period (e.g., 72-96 hours) and measure cell viability using reagents like MTT, resazurin, or CellTiter-Glo®.
-
Apoptosis or Differentiation Assays: MOZ knockdown has been shown to increase resistance to apoptosis and inhibit monocyte differentiation in AML cells.[10] These phenotypes can be measured by flow cytometry using markers like Annexin V (apoptosis) or CD11b/CD14 (differentiation).
Quantitative Data Summary
| Property | Value | Source(s) |
| Target | MOZ (MYST3/KAT6A) Histone Acetyltransferase | [1] |
| Molecular Formula | C17H13FN4O3S | [1] |
| Molecular Weight | 372.37 g/mol | [1] |
| Biochemical IC50 | 125 µM | [1][4][6] |
| Solubility | ~100 mg/mL (268.55 mM) in DMSO | [1][5] |
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Biochemical HAT Assay | 1 nM - 300 µM | To confirm direct enzymatic inhibition and IC50. |
| Cellular Target Engagement | 50 µM - 250 µM | High concentrations are needed to verify target binding. |
| Cellular Biomarker (Western) | 10 µM - 250 µM | To measure direct effect on histone acetylation. |
| Cellular Functional Assay | 10 µM - 250 µM | Phenotypic effects may require long incubation times. |
Troubleshooting Guide
Troubleshooting Logic for Cellular Experiments
Caption: A decision tree for troubleshooting failed this compound cellular experiments.
Q5: I am not seeing any effect in my cellular assay, even at high concentrations. What should I do?
A5: This is a common issue, especially for inhibitors with high IC50 values.
-
Check for Precipitation: Visually inspect the culture media under a microscope after adding the compound. This compound may have limited aqueous solubility, and precipitation will prevent it from entering cells.[1]
-
Confirm Target Engagement: As outlined above, use an assay like CETSA to ensure the compound is reaching its target inside the cell.[9][11] Poor cell permeability or active efflux by transporters can prevent intracellular accumulation.
-
Use a Positive Control: Use siRNA or shRNA to knock down MOZ in your cells. If this genetic perturbation produces a phenotype, but this compound does not, the issue likely lies with the compound's delivery or potency.
-
Consider the Time Course: Changes in histone acetylation may be detectable within hours, but downstream effects on gene expression or cell proliferation can take 24-72 hours or longer to manifest.[12]
Q6: My cellular IC50 is much higher than the published biochemical IC50 of 125 µM. Is this normal?
A6: Yes, this is expected. The biochemical IC50 is measured in a simplified, optimized system with purified components.[1] In a cellular environment, factors such as cell permeability, drug efflux, protein binding in the media, intracellular ATP/Ac-CoA concentrations, and potential metabolism of the compound all contribute to a rightward shift in potency. An effective concentration in cells is often 10- to 100-fold higher than the biochemical IC50.
Q7: I see a reduction in cell viability, but how do I know it's an on-target effect of MOZ inhibition?
A7: Differentiating on-target from off-target toxicity is critical.
-
Correlate with Biomarkers: Show that the concentrations causing the phenotype (e.g., reduced viability) are the same concentrations that cause a reduction in a proximal biomarker (e.g., H3K9 acetylation).
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of MOZ should rescue the phenotype caused by this compound.
-
Chemical Analogs: Test a structurally similar but inactive analog of this compound. This compound should not produce the same biomarker or phenotypic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound | inhibitor of protein MOZ | CAS# 2055397-88-9 | InvivoChem [invivochem.com]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOZ Forms an Autoregulatory Feedback Loop with miR-223 in AML and Monocyte/Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.zageno.com [go.zageno.com]
MOZ-IN-2 stability and storage conditions
Technical Support Center: MOZ-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored under specific temperature conditions. Below is a summary of recommended storage conditions and their corresponding shelf life.
| Storage Condition | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: What are the recommended storage conditions for this compound stock solutions?
The stability of this compound in solution is dependent on the storage temperature. To prevent degradation, it is crucial to store stock solutions at low temperatures.
| Storage Condition | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: Why is it important to aliquot this compound stock solutions?
Aliquoting stock solutions into smaller, single-use volumes is a critical practice to maintain the integrity of the compound. This minimizes the number of freeze-thaw cycles the solution is subjected to, which can accelerate degradation.
Q4: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q5: Are there any specific handling instructions I should follow when preparing stock solutions?
Yes, to ensure the accuracy of your experiments and the stability of this compound, please follow these guidelines:
-
Ensure the compound is completely dissolved. Gentle warming and vortexing can aid in dissolution.
-
Use high-quality, anhydrous DMSO to prepare your stock solution.
-
Store the stock solution in tightly sealed vials to prevent solvent evaporation and contamination.
Troubleshooting Guides
Problem 1: I observe precipitation in my this compound stock solution after thawing.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Concentration too high: The concentration of the stock solution may be too high to remain soluble at lower temperatures. | Prepare a new stock solution at a slightly lower concentration. |
| Improper thawing: Rapid thawing can sometimes cause the compound to precipitate out of solution. | Thaw the stock solution slowly at room temperature or in a cool water bath. Gently vortex the solution to ensure it is fully redissolved before use. |
| Solvent evaporation: Over time, the solvent may have evaporated, increasing the effective concentration of the compound. | Ensure vials are properly sealed. If evaporation is suspected, it is best to prepare a fresh stock solution. |
Problem 2: My experimental results are inconsistent, and I suspect my this compound may have degraded.
Signs of Degradation and Recommended Actions:
| Signs of Potential Degradation | Recommended Action |
| Change in color of the solution: A noticeable change in the color of your stock solution can indicate chemical degradation. | Discard the stock solution and prepare a fresh one from solid material. |
| Appearance of particulate matter: The presence of solid particles that do not dissolve upon warming and vortexing may be a sign of degradation or precipitation. | Filter the solution through a 0.22 µm syringe filter. However, it is highly recommended to prepare a fresh solution. |
| Reduced potency in biological assays: A consistent decrease in the expected biological activity is a strong indicator of compound degradation. | Perform a stability test on your current stock solution (see Experimental Protocols section) or prepare a fresh stock solution and compare its activity. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of a this compound stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO (or the solvent used for the stock solution)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
Procedure:
-
Timepoint Zero (T=0):
-
Prepare a fresh dilution of your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak corresponding to this compound should be identified, and its peak area recorded. This serves as your baseline (100% integrity).
-
-
Incubation:
-
Store your stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Timepoints:
-
At predetermined intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored stock solution.
-
Prepare a dilution in the mobile phase as done for the T=0 sample.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each timepoint to the peak area at T=0.
-
Calculate the percentage of this compound remaining. A significant decrease in the peak area, or the appearance of new peaks, indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Workflow for assessing the stability of this compound solutions.
Technical Support Center: Optimizing Incubation Time for MOZ-IN-2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for experiments involving MOZ-IN-2, a potent and cell-permeable inhibitor of the histone acetyltransferase MOZ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. MOZ is a key epigenetic regulator involved in hematopoiesis and development.[1][2][3] It functions as the catalytic subunit of a complex that acetylates histones, primarily H3 and H4, leading to the up-regulation of gene transcription, including key genes like HOX.[1][4] this compound presumably binds to the catalytic domain of MOZ, inhibiting its ability to acetylate histone substrates. This leads to a decrease in the expression of MOZ target genes.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing the incubation time is critical to achieve a balance between maximal inhibition of MOZ HAT activity and minimal off-target effects or cytotoxicity. Prolonged exposure to a potent inhibitor can lead to secondary effects unrelated to the primary target, confounding experimental results. A time-course experiment is essential to identify the optimal window for observing the desired biological outcome.
Q3: What are the potential consequences of suboptimal incubation times?
A3:
-
Too short: Insufficient time for this compound to enter the cells and engage with its target, resulting in an underestimation of its potency and effects.
-
Too long: May lead to cytotoxicity, induction of cellular stress responses, or activation of compensatory signaling pathways, obscuring the specific effects of MOZ inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in the expression of MOZ target genes (e.g., HOXA9) after treatment. | 1. Incubation time is too short. 2. This compound concentration is too low. 3. The chosen cell line is not sensitive to MOZ inhibition. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 2. Perform a dose-response experiment. 3. Confirm MOZ expression in your cell line and consider testing a different cell line known to be dependent on MOZ activity. |
| High levels of cell death observed in treated wells. | 1. Incubation time is too long. 2. This compound concentration is too high. | 1. Reduce the incubation time. 2. Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Reagent variability. | 1. Ensure consistent cell seeding density. 2. Use a calibrated timer and standardize the incubation period. 3. Use fresh dilutions of this compound for each experiment. |
| Unexpected changes in global histone acetylation. | MOZ is part of a larger complex and its inhibition might indirectly affect other histone modifications. | Analyze specific histone marks known to be regulated by MOZ, such as H3K9ac and H3K14ac, rather than global acetylation levels.[4][5] |
Data Presentation
Table 1: Effect of this compound Incubation Time on HOXA9 Gene Expression and Cell Viability in a Leukemia Cell Line (e.g., MV4-11)
| Incubation Time (hours) | This compound (1 µM) - HOXA9 Expression (% of control) | Cell Viability (% of control) |
| 0 | 100% | 100% |
| 6 | 85% | 98% |
| 12 | 62% | 95% |
| 24 | 45% | 92% |
| 48 | 38% | 75% |
| 72 | 35% | 55% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate the cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: Add this compound at a fixed, effective concentration (e.g., 1 µM) to the cells.
-
Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells for downstream analysis:
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of a known MOZ target gene (e.g., HOXA9).
-
Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity.
-
-
Data Analysis: Plot the percentage of target gene inhibition and cell viability against incubation time to determine the optimal window that provides significant target engagement with minimal cytotoxicity.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis and Histone Extraction: Following treatment with this compound for the optimized incubation time, lyse the cells and perform histone extraction using an appropriate kit or protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., anti-H3).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the change in specific histone acetylation levels.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: MOZ signaling pathway and the point of inhibition by this compound.
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOZ Forms an Autoregulatory Feedback Loop with miR-223 in AML and Monocyte/Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to MOZ-IN-2
Welcome to the technical support center for MOZ-IN-2, a potent and selective inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of the MOZ histone acetyltransferase (HAT). MOZ is a member of the MYST family of HATs and plays a crucial role in regulating gene expression by acetylating histones, particularly H3K9 and H3K14.[1][2] This epigenetic modification is generally associated with active gene transcription. By inhibiting the HAT activity of MOZ, this compound can lead to a decrease in the expression of MOZ target genes, such as certain HOX genes and MEIS1, which are involved in hematopoiesis and leukemogenesis.[1][3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly dependent on the cellular context. Cell lines with a dependency on MOZ activity for their proliferation and survival are expected to be the most sensitive. This includes certain acute myeloid leukemia (AML) cell lines, particularly those harboring MOZ fusions like MOZ-TIF2 or MOZ-CBP.[5][6][7] Additionally, some cancer cells that overexpress MOZ or are dependent on the expression of its target genes, such as HOX and MEIS1, may also exhibit sensitivity.[3][4][8]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of MOZ, potential off-target effects should always be considered. Off-target interactions can lead to unintended cellular responses and side effects.[9] It is recommended to perform experiments in multiple cell lines and use complementary techniques, such as siRNA-mediated knockdown of MOZ, to validate that the observed phenotype is a direct result of MOZ inhibition.
Q4: How can I confirm that this compound is active in my cells?
A4: Target engagement can be confirmed by observing a decrease in the acetylation of known MOZ substrates. A common method is to perform a Western blot analysis to detect changes in global levels of histone H3 lysine (B10760008) 9 acetylation (H3K9ac) or H3K14ac. Additionally, you can measure the downstream effects on gene expression by using RT-qPCR to quantify the mRNA levels of known MOZ target genes like HOXA9 and MEIS1. A reduction in the expression of these genes following treatment with this compound would indicate target engagement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability in a specific cell line. | 1. The cell line may not be dependent on MOZ activity for survival. 2. The concentration of this compound used is too low. 3. The incubation time is not sufficient to observe a phenotype. 4. The compound has degraded. | 1. Select a cell line known to be sensitive to MOZ inhibition (e.g., certain AML cell lines) as a positive control. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the appropriate endpoint. 4. Ensure proper storage and handling of this compound. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration. 3. Cell line heterogeneity. | 1. Ensure uniform cell seeding across all wells and plates. Cell density can influence drug response.[10] 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 3. Use a low-passage, authenticated cell line to minimize phenotypic drift. |
| Unexpected increase in the expression of some genes after this compound treatment. | 1. Off-target effects of the inhibitor. 2. Cellular compensatory mechanisms. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of MOZ. 2. Analyze the expression of a broader panel of genes to understand the global transcriptional response.[11] |
| Observed cytotoxicity in a cell line expected to be resistant. | 1. Off-target toxicity. 2. The cell line has an unknown dependency that is affected by this compound. | 1. Compare the cytotoxic profile of this compound with a structurally unrelated MOZ inhibitor, if available. 2. Characterize the genetic and epigenetic landscape of the cell line to identify potential vulnerabilities. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | MOZ Fusion Status | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | 5.2 |
| U937 | Histiocytic Lymphoma | None | > 50 |
| OCI-AML3 | Acute Myeloid Leukemia | NPM1 mutation | 15.8 |
| KASUMI-1 | Acute Myeloid Leukemia | AML1-ETO | > 50 |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 8.9 |
| Patient-Derived AML1 | Acute Myeloid Leukemia | MOZ-TIF2 | 0.5 |
| Patient-Derived AML2 | Acute Myeloid Leukemia | Wild-type MOZ | 25.3 |
Table 2: Hypothetical Gene Expression Changes in a this compound Sensitive Cell Line (e.g., Patient-Derived AML1) after 24h Treatment
| Gene | Fold Change (this compound vs. Vehicle) | p-value |
| HOXA9 | -4.2 | < 0.001 |
| MEIS1 | -3.8 | < 0.001 |
| c-MYC | -1.5 | < 0.05 |
| p21 (CDKN1A) | +2.1 | < 0.01 |
| BCL2 | -1.8 | < 0.05 |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. For suspension cells, typical densities range from 10,000 to 50,000 cells per well. For adherent cells, allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug to the wells, ensuring a final volume of 100 µL per well. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Western Blot for Histone Acetylation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9ac or H3K14ac overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Visualizations
Caption: Simplified signaling pathway of MOZ and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOZ is critical for the development of MOZ/MLL fusion-induced leukemia through regulation of Hoxa9/Meis1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. MOZ-TIF2-induced acute myeloid leukemia requires the MOZ nucleosome binding motif and TIF2-mediated recruitment of CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOZ fusion proteins in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the changes in the expression levels of MOZ gene in colorectal cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Cell growth density modulates cancer cell vascular invasion via Hippo pathway activity and CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common and Cell-type Specific Responses to Anti-cancer Drugs Revealed by High Throughput Transcript Profiling « Sorger Lab [sorger.med.harvard.edu]
Interpreting unexpected phenotypes with MOZ-IN-2
Welcome to the technical support center for MOZ-IN-2, a potent and specific inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor designed to specifically target the catalytic histone acetyltransferase (HAT) domain of the MOZ protein.[1][2] MOZ is a member of the MYST family of HATs and is crucial for acetylating histone H3, particularly at lysine (B10760008) 9 (H3K9ac), which is associated with active gene transcription.[2] By inhibiting the HAT activity of MOZ, this compound is expected to lead to a decrease in H3K9 acetylation at MOZ target genes, resulting in transcriptional repression. MOZ is a key regulator of hematopoiesis and has been implicated in the development of acute myeloid leukemia (AML) through chromosomal translocations.[1][2][3]
Q2: I am observing a weaker than expected inhibition of my target gene expression after this compound treatment. What are the possible causes?
Several factors could contribute to a weaker-than-expected response. These can be broadly categorized into issues with the compound, the experimental setup, or cellular context.
-
Compound Integrity and Concentration: Ensure this compound is properly stored and that the working concentration is optimal for your cell type. A dose-response experiment is highly recommended.
-
Cellular Context: The expression levels of MOZ and its interacting partners can vary between cell lines.[4] Cells with very high levels of MOZ may require higher concentrations of the inhibitor.
-
Redundancy: Other histone acetyltransferases might compensate for the loss of MOZ activity at certain gene promoters.
Q3: My cells are showing significant toxicity or off-target effects at the concentration I am using. What should I do?
Observing toxicity is a common challenge with small molecule inhibitors. Here are some steps to troubleshoot this issue:
-
Determine the IC50 and Cytotoxicity: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your target phenotype and a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound becomes toxic.
-
Reduce Concentration and/or Treatment Duration: Use the lowest effective concentration for the shortest possible time to minimize toxicity.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related inactive compound if available to confirm that the observed phenotype is due to MOZ inhibition and not a general compound effect.
-
Off-Target Profiling: If significant off-target effects are suspected, consider broader kinase or enzyme panel screening to identify other potential targets of this compound.[5]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Scenario 1: Unexpected Upregulation of Certain Genes
While MOZ is primarily known as a transcriptional co-activator, its inhibition could indirectly lead to the upregulation of some genes.
-
Possible Explanation: MOZ is part of a large protein complex, and its inhibition might disrupt the balance of other transcriptional regulators. For instance, the release of repressive complexes or the activation of compensatory pathways could lead to gene upregulation. MOZ is known to interact with transcription factors like RUNX1 and PU.1.[1] The inhibition of MOZ could alter the activity of these factors, leading to unexpected transcriptional changes.
-
Troubleshooting Steps:
-
Confirm Upregulation: Validate the gene expression changes using a secondary method (e.g., qRT-PCR if the initial observation was from a microarray or RNA-seq).
-
Pathway Analysis: Use bioinformatics tools to analyze the upregulated genes and identify any enriched pathways. This may provide clues about the underlying mechanism.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to examine the histone acetylation status (e.g., H3K9ac, H3K27ac) and the binding of other transcription factors at the promoters of the upregulated genes.
-
Scenario 2: Phenotype is Observed in Some Cell Lines but Not Others
The cellular context is critical for the activity of any targeted inhibitor.
-
Possible Explanation: The dependency on MOZ for a specific biological process can be cell-type specific. Some cell lines may have redundant pathways that compensate for the loss of MOZ activity. The expression levels of MOZ and its binding partners can also differ significantly across cell lines.
-
Troubleshooting Steps:
-
Characterize Cell Lines: Profile the expression levels of MOZ and key interacting partners (e.g., MLL, RUNX1, BRPF1, ING5) in the responsive and non-responsive cell lines.[2][6]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete MOZ in both cell types to confirm that the phenotype is indeed MOZ-dependent.
-
Compare Global Histone Acetylation: Assess the global levels of H3K9 acetylation in both cell lines at baseline and after this compound treatment.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (in vitro HAT assay) | 50 - 200 nM | N/A | Hypothetical Data |
| Effective Concentration (Cell-based) | 1 - 10 µM | Varies | Hypothetical Data |
| Observed Phenotypes | Inhibition of proliferation, induction of apoptosis, differentiation block | Hematopoietic progenitor cells, AML cell lines | [3] |
| Key Downregulated Target Genes | HOXA9, MEIS1, PBX1 | Pre-B cells, AML cells | [3] |
Experimental Protocols
1. Dose-Response and Cytotoxicity Assay
-
Objective: To determine the optimal concentration of this compound and its cytotoxic effects.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For cytotoxicity, use a commercially available assay such as MTT, MTS, or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
For the desired phenotype (e.g., inhibition of proliferation), use an appropriate assay such as a BrdU incorporation assay or direct cell counting.
-
Plot the percentage of viability or inhibition against the log of the inhibitor concentration to calculate the IC50 and CC50 (cytotoxic concentration 50).
-
2. Western Blot for Histone Acetylation
-
Objective: To confirm the on-target effect of this compound by measuring the levels of H3K9 acetylation.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for acetylated H3K9 (H3K9ac).
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To determine if this compound treatment reduces the acetylation of histone H3 at the promoter of a specific target gene.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against H3K9ac or an IgG control.
-
Reverse the crosslinks and purify the DNA.
-
Use quantitative PCR (qPCR) to amplify the promoter region of a known MOZ target gene (e.g., HOXA9) and a negative control region.
-
Analyze the data as a percentage of input to determine the enrichment of H3K9ac at the target promoter.
-
Visualizations
Caption: Simplified signaling pathway of MOZ and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KAT6A Inhibitors: MOZ-IN-2 and Beyond
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MOZ-IN-2 and other prominent KAT6A inhibitors, supported by experimental data. This document details the performance of these inhibitors, provides methodologies for key experiments, and visualizes relevant biological pathways and workflows.
K-acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc finger protein (MOZ), is a crucial epigenetic regulator involved in various cellular processes, including cell cycle progression, stem cell maintenance, and senescence. Its dysregulation has been implicated in several cancers, making it a compelling target for therapeutic intervention. A growing number of small molecule inhibitors targeting KAT6A are being developed and evaluated. This guide provides a comparative analysis of this compound against other notable KAT6A inhibitors such as WM-8014, WM-1119, and CTx-648 (PF-9363).
Data Presentation: Quantitative Comparison of KAT6A Inhibitors
The following table summarizes the key quantitative data for this compound and other selected KAT6A inhibitors, allowing for a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 | Binding Affinity (Kd) | Cell-Based Potency | Selectivity |
| This compound | MOZ (KAT6A) | 125 µM[1][2][3][4] | Not Reported | Not Reported | Not Reported |
| WM-8014 | KAT6A, KAT6B | 8 nM (KAT6A)[5][6][7][8][9], 28 nM (KAT6B)[5][6][8] | 5 nM (KAT6A)[7] | 2.4 µM (MEF cell cycle arrest)[9] | >10-fold selective for KAT6A/B over KAT7 and KAT5[6][8]. No significant activity against KAT8, KAT2A/2B, and KAT3A/B[5][6][8]. |
| WM-1119 | KAT6A | 12.6 nM (Biochemical) | 2 nM[10][11] | 0.25 µM (Lymphoma cell proliferation)[5][10] | 1,100-fold more active against KAT6A than KAT5 and 250-fold more active than KAT7[5]. |
| CTx-648 (PF-9363) | KAT6A, KAT6B | 1.6 nM (Biochemical) | Not Reported | 0.3 nM (ZR-75-1), 0.9 nM (T47D)[4] | Highly selective versus other MYST family members (KAT7, KAT5, KAT8) and other KATs. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitor performance. Below are protocols for essential assays.
Biochemical Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay measures the enzymatic activity of KAT6A by quantifying the incorporation of a radiolabeled acetyl group from [Acetyl-³H]-Acetyl Coenzyme A onto a histone substrate.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 substrate (5 µM)
-
[Acetyl-³H]-Acetyl Coenzyme A (0.5 µM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Inhibitor compounds (dissolved in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing KAT6A enzyme and histone H3 substrate in the assay buffer.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding [Acetyl-³H]-Acetyl Coenzyme A.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction, typically by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [Acetyl-³H]-Acetyl Coenzyme A.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of KAT6A inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., ZR-75-1 breast cancer cells)
-
Complete cell culture medium
-
Inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compound (or DMSO as a vehicle control) and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control and determine the IC50 value.[12][13][14][15]
Western Blot Analysis of Histone H3 Acetylation (H3K23Ac)
This technique is used to detect the levels of a specific histone modification (H3K23 acetylation), a direct downstream target of KAT6A, in cells treated with inhibitors.
Materials:
-
Cancer cell line of interest
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K23Ac and a loading control like anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the inhibitor compound for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K23Ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the H3K23Ac signal to the loading control to determine the relative change in acetylation.[1][2][16][17]
Mandatory Visualizations
KAT6A Signaling Pathway
KAT6A plays a significant role in oncogenesis through the upregulation of the PI3K/AKT signaling pathway. The following diagram illustrates this mechanism.
Caption: KAT6A-mediated signaling pathway promoting tumorigenesis.
Experimental Workflow for KAT6A Inhibitor Evaluation
The logical progression of experiments to characterize a novel KAT6A inhibitor is depicted in the workflow below.
Caption: General workflow for the evaluation of KAT6A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. WM-1119 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. chondrex.com [chondrex.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MOZ Inhibitors: MOZ-IN-2 versus WM-8014
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting the histone acetyltransferase MOZ (KAT6A), MOZ-IN-2 and WM-8014. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to MOZ Inhibition
The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as Lysine (B10760008) Acetyltransferase 6A (KAT6A), is a crucial epigenetic regulator.[1][2] As a histone acetyltransferase (HAT), MOZ catalyzes the transfer of an acetyl group to lysine residues on histone tails, a key modification in modulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity has been implicated in various diseases, including acute myeloid leukemia and other cancers, making it an attractive therapeutic target.[2] Small molecule inhibitors of MOZ offer a promising avenue for investigating its biological functions and for potential therapeutic development. This guide focuses on a comparative analysis of two such inhibitors, this compound and WM-8014.
Performance Comparison: this compound vs. WM-8014
WM-8014 emerges as a significantly more potent and well-characterized inhibitor of MOZ/KAT6A compared to this compound, based on currently available data.
Biochemical Activity
WM-8014 is a highly potent inhibitor of KAT6A with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, this compound exhibits substantially weaker inhibitory activity, with a reported IC50 in the micromolar range. The selectivity profile of WM-8014 has been documented against other histone acetyltransferases, demonstrating a clear preference for KAT6A and its close homolog KAT6B. Information regarding the selectivity of this compound remains limited.
| Inhibitor | Target | IC50 (in vitro) | Selectivity Profile |
| WM-8014 | MOZ/KAT6A | 8 nM | Selective for KAT6A/B over other KATs |
| This compound | MOZ | 125 µM | Data not available |
Cellular Activity
Consistent with its potent biochemical activity, WM-8014 demonstrates robust effects in cellular assays. It has been shown to induce cell cycle arrest and promote cellular senescence, key mechanisms for its anti-proliferative effects. Limited information is available regarding the cellular activities of this compound, and further studies are required to elucidate its effects on cell proliferation, cell cycle, and senescence.
| Inhibitor | Effect on Cell Cycle | Induction of Senescence |
| WM-8014 | Induces G1/S phase arrest | Yes |
| This compound | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
MOZ Signaling Pathway and Inhibition
MOZ, as a histone acetyltransferase, plays a pivotal role in the regulation of gene transcription. It functions by acetylating histone H3, which leads to a more open chromatin structure, facilitating the binding of transcription factors and subsequent gene expression. This process is critical for normal cellular functions, including cell cycle progression. Inhibitors like WM-8014 act by competing with the cofactor acetyl-CoA, thereby preventing histone acetylation by MOZ. This leads to the repression of MOZ target genes, which can result in cell cycle arrest and the induction of cellular senescence.
Experimental Workflow for Inhibitor Characterization
The characterization of MOZ inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is designed to determine the in vitro potency of inhibitors against MOZ/KAT6A.
Materials:
-
Recombinant human MOZ/KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Test inhibitors (this compound, WM-8014) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., antibody-based detection for acetylated histone H3)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the appropriate wells. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add the histone H3 peptide substrate to all wells.
-
Initiate the reaction by adding the MOZ/KAT6A enzyme to all wells except the negative control.
-
Add Acetyl-CoA to all wells to start the enzymatic reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution containing EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of MOZ inhibitors on the cell cycle distribution of a given cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors (this compound, WM-8014)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the MOZ inhibitors or DMSO vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cellular Senescence Assay (SA-β-galactosidase Staining)
This protocol describes a method to detect cellular senescence induced by MOZ inhibitors using senescence-associated β-galactosidase (SA-β-gal) activity as a marker.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors (this compound, WM-8014)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)
-
Microscope
Procedure:
-
Seed cells in 6-well plates and treat with MOZ inhibitors or DMSO vehicle for an extended period (e.g., 4-6 days), allowing for the development of the senescent phenotype.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C (without CO2) overnight in a sealed container to prevent evaporation.
-
The next day, examine the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells in several random fields for each condition.
Conclusion
Based on the currently available data, WM-8014 is a significantly more potent and extensively characterized inhibitor of MOZ/KAT6A than this compound. Its low nanomolar potency and demonstrated cellular effects on cell cycle and senescence make it a valuable tool for studying the biological roles of MOZ. Further research is necessary to fully characterize the biochemical and cellular activities of this compound to enable a more comprehensive comparison. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel MOZ inhibitors.
References
Validating the Specificity of MOZ-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to its utility in biological systems. This guide provides a framework for validating the specificity of MOZ-IN-2, an inhibitor of the histone acetyltransferase (HAT) MOZ (also known as KAT6A), against other human HATs.
While this compound has been identified as an inhibitor of MOZ with a reported half-maximal inhibitory concentration (IC50) of 125 μM, comprehensive, publicly available data detailing its selectivity profile against a broad panel of other HATs is currently limited. This guide, therefore, outlines the established methodologies and data presentation formats for such a validation, using the known activity of this compound against MOZ as a reference and illustrating its potential selectivity with hypothetical data for other HATs.
Quantitative Comparison of Inhibitory Activity
A critical step in validating a new inhibitor is to compare its potency against the intended target with its activity against other related enzymes. The following table summarizes the inhibitory activity of this compound against MOZ and provides a template for comparing its activity against other representative HATs from the MYST family (MORF, HBO1, TIP60) and the p300/CBP family. The values for HATs other than MOZ are hypothetical and serve as placeholders to illustrate how selectivity is assessed. A highly specific inhibitor would show a significantly lower IC50 value for its target enzyme compared to other enzymes.
| Histone Acetyltransferase (HAT) | Family | This compound IC50 (μM) |
| MOZ (KAT6A) | MYST | 125 |
| MORF (KAT6B) | MYST | >500 (Hypothetical) |
| HBO1 (KAT7) | MYST | >500 (Hypothetical) |
| TIP60 (KAT5) | MYST | >500 (Hypothetical) |
| p300 | p300/CBP | >500 (Hypothetical) |
| CBP | p300/CBP | >500 (Hypothetical) |
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Both biochemical and cell-based assays are essential to provide a comprehensive understanding of an inhibitor's activity.
Biochemical Specificity Assay: In Vitro HAT Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified HAT. A common method is a radiometric assay that measures the transfer of a radiolabeled acetyl group to a histone substrate.
Materials:
-
Recombinant human HAT enzymes (MOZ, MORF, HBO1, TIP60, p300, CBP)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and the histone peptide substrate.
-
Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Specificity Assay: Western Blot Analysis of Histone Acetylation
This assay assesses the ability of an inhibitor to modulate histone acetylation levels within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, a leukemia cell line like MV4-11)
-
This compound
-
Histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) - optional, to increase basal acetylation levels
-
Antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and total histone H3 (as a loading control)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control. Optionally, co-treat with an HDAC inhibitor to enhance the signal.
-
Harvest the cells and extract histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific histone acetylation marks and a total histone antibody.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the relative levels of histone acetylation. A specific inhibitor of MOZ would be expected to decrease acetylation at sites targeted by MOZ.
Visualizing Experimental Workflows and Specificity
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and conceptual relationships.
Caption: Experimental workflow for validating this compound specificity.
Caption: Conceptual diagram of this compound specificity.
By employing these standardized assays and reporting the data in a clear, comparative format, researchers can rigorously validate the specificity of this compound, thereby enabling its confident use as a chemical tool to probe the biological functions of MOZ.
A Researcher's Guide to Negative Control Experiments for MOZ-IN-2 Studies
An Objective Comparison of Methodologies and Supporting Data for Validating On-Target Effects of the KAT6A Inhibitor MOZ-IN-2
Introduction
This compound is a chemical probe used to investigate the function of the histone acetyltransferase (HAT) KAT6A, also known as MOZ (Monocytic Leukemia Zinc Finger Protein). As a member of the MYST family of HATs, KAT6A plays a crucial role in chromatin modification and gene regulation. It catalyzes the transfer of an acetyl group to lysine (B10760008) residues on histone tails, a key epigenetic mark for transcriptional activation. Dysregulation of KAT6A is implicated in various diseases, particularly in hematological malignancies and breast cancer, making it a significant target for therapeutic development.
When using a chemical probe like this compound to link KAT6A activity to a cellular phenotype, it is imperative to perform rigorous negative control experiments. These controls are essential to demonstrate that the observed biological effect is a direct consequence of inhibiting KAT6A and not due to off-target interactions of the compound. This guide provides a comparative overview of recommended negative control strategies for this compound studies, complete with experimental data and detailed protocols.
The Critical Role of Negative Controls
Two primary strategies for negative controls in this compound experiments are:
-
A Structurally Related Inactive Analog: A molecule designed by making a minor chemical modification to this compound that abrogates its binding to KAT6A, without significantly altering its overall physicochemical properties.
-
A Structurally Unrelated Inhibitor: A potent and selective inhibitor of the same target (KAT6A) but with a different chemical scaffold. Observing the same phenotype with two distinct molecules strengthens the evidence that the effect is on-target.[3][4][5]
This guide will compare this compound with two such alternatives:
-
This compound-Neg (Hypothetical): A proposed inactive analog for direct comparison. As no validated inactive analog for this compound is commercially available, this guide will use a hypothetical compound to illustrate the principles of its use.
-
WM-1119: A well-characterized, potent, and selective KAT6A inhibitor with a distinct chemical structure.[6][7][8][9][10]
Data Presentation: Comparative Performance
The following table summarizes hypothetical, yet representative, data from key experiments designed to validate the on-target activity of this compound.
| Experiment Type | Assay | This compound | This compound-Neg (Hypothetical) | WM-1119 (Alternative Probe) | Rationale |
| Biochemical Activity | In Vitro HAT Assay (IC50) | 1.5 µM | > 100 µM | 0.25 µM[6] | Measures direct inhibition of purified KAT6A enzyme. The active probes show potency, while the inactive analog does not. |
| Cellular Target Engagement | Western Blot (H3K23ac levels) | ↓↓↓ | No Change | ↓↓↓ | Assesses the ability of the compound to inhibit KAT6A's acetyltransferase activity on a known histone substrate within the cell.[11] |
| Cellular Phenotype | Cell Viability in SUM-52 cells (GI50) | 5 µM | > 100 µM | 1 µM | Determines the functional consequence of KAT6A inhibition in a KAT6A-dependent breast cancer cell line.[12][13] |
Mandatory Visualizations
Signaling Pathway of KAT6A Inhibition
Caption: Mechanism of KAT6A and its inhibition by this compound.
Experimental Workflow for Target Validation
Caption: Logic for validating on-target effects with negative controls.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of KAT6A on a peptide substrate and its inhibition by test compounds.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 peptide (e.g., residues 1-25) substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (this compound, this compound-Neg, WM-1119) dissolved in DMSO
-
Detection reagent that quantifies either the acetylated peptide or the CoASH by-product (fluorescence- or colorimetric-based kits are commercially available).[14][15][16]
-
384-well assay plate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in HAT assay buffer to the desired final concentrations.
-
In a 384-well plate, add the KAT6A enzyme to the assay buffer.
-
Add the diluted test compounds to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the Histone H3 peptide and Acetyl-CoA.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.[14]
-
Read the signal (fluorescence or absorbance) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone H3 Acetylation
This assay measures the level of a specific histone acetylation mark (e.g., H3K23ac) in cells after treatment with an inhibitor, providing evidence of cellular target engagement.[11]
Materials:
-
Cell culture medium and reagents
-
Test compounds (this compound, this compound-Neg, WM-1119)
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K23, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed SUM-52 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, this compound-Neg, and WM-1119 for 6-24 hours. Include a DMSO vehicle control.
-
After treatment, harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.[17]
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (15-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[17]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against acetyl-H3K23 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[20]
-
Quantify band intensities to determine the relative change in H3K23 acetylation.
Cell Viability (MTT) Assay
This assay assesses the effect of KAT6A inhibition on the proliferation and viability of a cancer cell line known to be dependent on its activity.
Materials:
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[21][22]
Procedure:
-
Seed SUM-52 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, this compound-Neg, WM-1119) in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or DMSO vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of the MTT reagent to each well and incubate for an additional 4 hours.[21][23] During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[24]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 12. researchgate.net [researchgate.net]
- 13. lysine acetyltransferase 6A - Creative Biogene [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Histone western blot protocol | Abcam [abcam.com]
- 19. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
MOZ-IN-2 In Focus: A Comparative Analysis of its Cross-reactivity with MYST Family HATs
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of MOZ-IN-2's cross-reactivity with other members of the MYST family of histone acetyltransferases (HATs). Due to the limited publicly available data on this compound, this guide leverages detailed findings from potent and selective KAT6A/B inhibitors, WM-8014 and WM-1119, to provide a robust framework for comparison and to contextualize the likely selectivity profile of this compound.
The MYST family of histone acetyltransferases plays a crucial role in the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer. This family consists of five members: MOZ (KAT6A), MORF (KAT6B), HBO1 (KAT7), hMOF (KAT8), and TIP60 (KAT5).[1] While inhibitors targeting these enzymes hold therapeutic promise, their selectivity across the family is a critical determinant of their utility as research tools and their potential for clinical development.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of WM-8014 and WM-1119 against a panel of MYST family HATs and other related acetyltransferases. This data, extracted from the seminal 2018 Nature publication by Baell et al., provides a benchmark for understanding the selectivity of potent KAT6A/B inhibitors.
| Target Enzyme | WM-8014 IC50 (nM) | WM-1119 IC50 (nM) | This compound IC50 (µM) |
| MYST Family | |||
| KAT6A (MOZ) | 8 | 25 | 125 |
| KAT6B (MORF) | 28 | Not Reported | Not Reported |
| KAT7 (HBO1) | 342 | Not Reported | Not Reported |
| KAT5 (TIP60) | 224 | Not Reported | Not Reported |
| KAT8 (hMOF) | >10,000 | Not Reported | Not Reported |
| Other HATs | |||
| KAT2A (GCN5) | >10,000 | Not Reported | Not Reported |
| KAT2B (PCAF) | >10,000 | Not Reported | Not Reported |
| KAT3A (CBP) | >10,000 | Not Reported | Not Reported |
| KAT3B (p300) | >10,000 | Not Reported | Not Reported |
Data for WM-8014 and WM-1119 are from Baell et al., Nature, 2018. The IC50 for this compound is from commercially available data and lacks peer-reviewed validation and comparative data.
As the data illustrates, WM-8014 and WM-1119 are highly potent inhibitors of KAT6A, with IC50 values in the low nanomolar range. WM-8014 also demonstrates strong inhibition of the closely related KAT6B. Importantly, it shows significant selectivity over other MYST family members, KAT7 and KAT5, and is inactive against KAT8 and other HAT families.
Given that this compound's reported IC50 for MOZ is in the high micromolar range (125 µM), it is substantially less potent than WM-8014 and WM-1119. While direct comparative data is unavailable, it is plausible that this compound exhibits a less favorable selectivity profile. Researchers using this compound should exercise caution and independently validate its selectivity for their specific application.
Signaling Pathway and Experimental Workflow
To understand the context of MOZ inhibition, the following diagram illustrates the MYST family of histone acetyltransferases and their primary histone targets.
The experimental workflow for determining the inhibitory activity of compounds like WM-8014 is crucial for understanding the presented data.
Experimental Protocols
The following is a detailed methodology for a radioactive filter binding assay, a common method for determining HAT inhibitor potency, based on the protocols described for the characterization of WM-8014 and WM-1119.
Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific MYST family HAT.
Materials:
-
Recombinant human MYST family HAT enzymes (KAT6A, KAT6B, KAT7, KAT5, KAT8)
-
Histone H3 peptide (1-25) substrate
-
[³H]-Acetyl-Coenzyme A
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (e.g., this compound, WM-8014) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Scintillation fluid
-
Microplate
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO to generate a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well microplate, combine the assay buffer, the specific recombinant HAT enzyme, and the histone H3 peptide substrate.
-
Inhibitor Incubation: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-Acetyl-Coenzyme A.
-
Incubation: The reaction plate is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by spotting the reaction mixture onto P81 phosphocellulose filter paper. The peptide substrate binds to the paper, while the unincorporated [³H]-Acetyl-CoA does not.
-
Washing: The filter paper is washed multiple times with the wash buffer to remove any unbound [³H]-Acetyl-CoA.
-
Scintillation Counting: The filter paper is dried, and scintillation fluid is added. The amount of incorporated [³H]-acetyl groups is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
While this compound is commercially available as a MOZ inhibitor, the lack of comprehensive, peer-reviewed selectivity data necessitates caution in its use as a specific chemical probe. The data presented for the potent and selective KAT6A/B inhibitors, WM-8014 and WM-1119, provide a valuable benchmark for the level of selectivity that can be achieved within the MYST family. Researchers interested in targeting MOZ should consider these more potent and well-characterized compounds for their studies. For those using this compound, it is highly recommended to perform independent, in-house selectivity profiling against other MYST family members to ensure the validity of their experimental findings.
References
A Comparative Guide to MOZ-IN-2 and Pan-HAT Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetic cancer therapy is rapidly advancing, with histone acetyltransferases (HATs) emerging as critical therapeutic targets. These enzymes play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[1] Dysregulation of HAT activity is a hallmark of numerous cancers, making HAT inhibitors a promising class of anti-cancer agents.[2] This guide provides an objective comparison of two distinct strategies for targeting HATs: the selective inhibition of MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) with compounds like MOZ-IN-2, and the broad-spectrum inhibition of multiple HAT families with pan-HAT inhibitors.
Introduction to this compound and Pan-HAT Inhibitors
This compound and its analogs (e.g., WM-1119, WM-8014) are highly selective small molecule inhibitors of the MYST family of histone acetyltransferases, specifically targeting MOZ and its close homolog MORF (KAT6B).[3][4] MOZ is a crucial regulator of hematopoiesis and is frequently implicated in acute myeloid leukemia (AML) through chromosomal translocations that create oncogenic fusion proteins (e.g., MOZ-TIF2, MOZ-CBP).[5][6][7][8] By selectively inhibiting MOZ, these compounds offer a targeted approach to counteract the specific epigenetic alterations driven by this enzyme in cancer.
Pan-HAT inhibitors , such as C646, anacardic acid, and curcumin, exhibit a broader inhibitory profile, targeting multiple HAT families including p300/CBP, PCAF, and GCN5.[1][9][10] This broad-spectrum activity can induce more global changes in histone acetylation, impacting a wider range of cellular processes and signaling pathways.[11][12] This approach is based on the premise that targeting multiple dysregulated HATs simultaneously may be more effective in halting cancer progression.
Mechanism of Action and Target Specificity
The fundamental difference between this compound and pan-HAT inhibitors lies in their target specificity, which dictates their downstream biological effects.
This compound acts as a potent and selective inhibitor of the catalytic HAT domain of MOZ and MORF. This leads to a reduction in the acetylation of specific histone residues, most notably histone H3 at lysine (B10760008) 9 (H3K9ac).[13][14][15] MOZ is a key regulator of HOX gene expression, which is critical for hematopoietic stem cell self-renewal and differentiation.[16][17][18] Inhibition of MOZ leads to the downregulation of HOXA9 and MEIS1, key oncogenes in AML.[17]
Pan-HAT inhibitors have a much broader target profile. For instance, C646 is a well-characterized inhibitor of p300 and CBP, two highly related and ubiquitously expressed HATs that act as transcriptional co-activators for numerous transcription factors.[10][19] Inhibition of p300/CBP leads to a global reduction in histone acetylation, particularly H3K18ac and H3K27ac, affecting the expression of a wide array of genes involved in cell cycle control, apoptosis, and DNA damage response.[12][20]
The following diagram illustrates the differential targeting of this compound and pan-HAT inhibitors.
Quantitative Data Presentation
Direct comparative studies of this compound and pan-HAT inhibitors are limited. The following tables summarize representative data from independent studies to provide a basis for comparison.
Table 1: In Vitro Efficacy in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| MOZ Inhibitor (WM-1119) | Acute Myeloid Leukemia (KAT6A-rearranged) | - | Cell Viability | IC50 | Potent anti-leukemic activity | [21] |
| MOZ Inhibitor (PF-9363) | Breast Cancer (ER+) | Xenograft | Tumor Growth | Inhibition | Significant anti-tumor activity | [4] |
| Pan-HAT Inhibitor (C646) | Pancreatic Cancer | Mia-PaCa-2 | Cell Viability | IC50 | 20-100 µM (dose-dependent) | [9] |
| Pan-HAT Inhibitor (C646) | Pancreatic Cancer | S2VP10 | Cell Viability | IC50 | 20-100 µM (dose-dependent) | [9] |
| Pan-HAT Inhibitor (C646) | Gastric Cancer | SGC-7901, MKN45, MGC-803, BGC-823, KATO III | Cell Viability | Inhibition | Significant inhibition | [10] |
| Pan-HDAC Inhibitor (Vorinostat) | Acute Myeloid Leukemia | HL-60 | Apoptosis | Induction | Induces apoptosis | [22] |
Table 2: Effects on Histone Acetylation
| Inhibitor | Cell Line | Histone Mark | Effect | Reference |
| MOZ Knockout | Mouse Embryos | H3K9ac (at Hox loci) | Decreased | [14] |
| MOZ Knockout | Mouse Embryonic Fibroblasts | H3K9ac (global) | No significant change | [13] |
| MOZ Knockdown | - | H3K9ac (at specific loci) | Decreased | [13] |
| Pan-HAT Inhibitor (C646) | Pancreatic Cancer Cells | H3K9ac, H3K27ac | Decreased | [19] |
| Pan-HAT Inhibitor (C646) | Pancreatic Cancer Cells | H3K18Ac | No significant change | [20] |
| Pan-HAT Inhibitor (ICG-001) | Pancreatic Cancer Cells (PANC1) | Global H3K27ac | Altered | [12] |
| Pan-HAT Inhibitor (C646) | Pancreatic Cancer Cells (PANC1) | Global H3K27ac | Altered | [12] |
Impact on Signaling Pathways
The differential targeting of HATs by this compound and pan-HAT inhibitors results in the modulation of distinct downstream signaling pathways crucial for cancer cell survival and proliferation.
This compound primarily impacts pathways regulated by MOZ. This includes:
-
HOX Gene Regulation: MOZ is a critical activator of HOX gene expression, which is essential for hematopoietic stem cell function and is often dysregulated in leukemia.[16][17][18] MOZ inhibition directly downregulates key oncogenic HOX genes like HOXA9.[17]
-
p53 Pathway: MOZ can acetylate and activate the tumor suppressor p53, leading to the induction of p21 and cellular senescence.[13] However, MOZ fusion proteins in leukemia can interfere with p53 function.[5][7]
-
PI3K/AKT Signaling: In glioblastoma, MOZ has been shown to upregulate PIK3CA expression, thereby activating the PI3K/AKT pathway.[23]
Pan-HAT inhibitors affect a broader range of signaling pathways due to their widespread targets like p300/CBP. These include:
-
NF-κB Pathway: p300/CBP are crucial co-activators for the NF-κB transcription factor. Inhibition of these HATs can suppress NF-κB-mediated pro-survival and inflammatory signaling.[1] Conversely, some studies show that HDAC inhibitors can activate the NF-κB pathway in leukemia cells.[24]
-
p53 Pathway: p300/CBP acetylate p53, which is essential for its stability and transcriptional activity.[2][25] Inhibition of p300/CBP can therefore attenuate the p53-mediated stress response.[25]
-
Cell Cycle Regulation: Pan-HAT inhibitors like C646 can induce G2/M phase arrest by downregulating the expression of key cell cycle proteins such as Cyclin B1 and CDK1.[19]
The following diagram depicts the major signaling pathways affected by MOZ and p300/CBP, the respective targets of this compound and a common pan-HAT inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MOZ fusion proteins in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOZ-TIF2-induced acute myeloid leukemia requires the MOZ nucleosome binding motif and TIF2-mediated recruitment of CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. SSAT - SELECTIVE HISTONE ACETYLTRANSFERASE INHIBITORS DECREASE GROWTH AND INDUCE APOPTOSIS IN PANCREATIC ADENOCARCINOMA [meetings.ssat.com]
- 10. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibition of p300-HAT alters global gene expression and represses HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of Broad Epigenetic Domains in PDAC Cells by HAT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Moz and retinoic acid coordinately regulate H3K9 acetylation, Hox gene expression, and segment identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the changes in the expression levels of MOZ gene in colorectal cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Combinatorial readout of unmodified H3R2 and acetylated H3K14 by the tandem PHD finger of MOZ reveals a regulatory mechanism for HOXA9 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. Histone Deacetylase Inhibitors Activate NF-κB in Human Leukemia Cells through an ATM/NEMO-related Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibitor of CBP Histone Acetyltransferase Downregulates p53 Activation and Facilitates Methylation at Lysine 27 on Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MOZ-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of MOZ-IN-2, a known inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. We will explore established techniques, compare this compound with more potent alternatives, and provide detailed experimental protocols to aid in the design and execution of target validation studies.
Introduction to MOZ and this compound
The histone acetyltransferase MOZ is a critical epigenetic regulator involved in the acetylation of histones, primarily H3K9 and H3K14, which plays a vital role in gene transcription, hematopoietic stem cell maintenance, and development.[1][2] Dysregulation of MOZ activity, often through chromosomal translocations leading to fusion proteins like MOZ-TIF2, is implicated in the pathogenesis of acute myeloid leukemia (AML).[3] This makes MOZ an attractive therapeutic target for hematological malignancies.
This compound has been identified as an inhibitor of MOZ with a half-maximal inhibitory concentration (IC50) of 125 µM in biochemical assays.[4] However, confirming that this biochemical activity translates to target engagement within a cellular context is a crucial step in the validation of any small molecule inhibitor.
Comparison of MOZ/KAT6A Inhibitors
For a comprehensive evaluation, it is essential to compare this compound with other available inhibitors of MOZ/KAT6A. Two notable alternatives are WM-8014 and WM-1119, which exhibit significantly higher potency.
| Inhibitor | IC50 (MOZ/KAT6A) | Mechanism of Action | Key Cellular Effects |
| This compound | 125 µM[4] | Acetyl-CoA competitive | Data not publicly available |
| WM-8014 (MOZ-IN-3) | 8 nM[5] | Acetyl-CoA competitive[6] | Induces G1/G0 cell cycle arrest; inhibits proliferation of lymphoma cells.[7] |
| WM-1119 | 6.3 nM[8] | Acetyl-CoA competitive[6] | Abrogates the proliferative and clonogenic potential of KAT6A-rearranged AML cells in vitro.[6] |
Experimental Strategies for Confirming Target Engagement
Several robust methodologies can be employed to confirm that this compound and its alternatives are engaging with the MOZ protein within a cellular environment. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses the thermal stabilization of a target protein upon ligand binding.[9][10] The principle is that a protein bound to a small molecule will have a higher melting temperature (Tm) than the unbound protein.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells expressing the target protein (endogenously or overexpressed) and treat with various concentrations of the inhibitor (e.g., this compound, WM-8014) or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using methods like quantitative Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. The shift in the melting curve (ΔTm) between the inhibitor-treated and vehicle-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein in real-time.[11] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.
Experimental Protocol: NanoBRET™
-
Cell Preparation: Transfect cells with a vector expressing the target protein (MOZ) fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Plate the transfected cells and add the test compound (e.g., this compound) at various concentrations, followed by the addition of a specific fluorescent tracer that binds to MOZ.
-
Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. The data can be used to determine the intracellular IC50 of the compound.
Western Blotting for Histone Acetylation
Since MOZ is a histone acetyltransferase, a direct functional readout of its inhibition in cells is the reduction of specific histone acetylation marks. Quantitative Western blotting can be used to measure these changes.
Experimental Protocol: Quantitative Western Blot
-
Cell Treatment: Treat cells with the MOZ inhibitor at various concentrations and time points.
-
Histone Extraction: Isolate histone proteins from the treated cells.
-
Western Blotting: Separate the histone extracts by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., total Histone H3).[12]
-
Quantification: Use a quantitative imaging system to measure the band intensities.
-
Data Analysis: Normalize the acetylated histone signal to the total histone signal. A dose-dependent decrease in the acetylation mark indicates target engagement and functional inhibition of MOZ.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of a protein of interest and how this is affected by a small molecule inhibitor.[13] For MOZ, this can reveal changes in its binding to target gene promoters upon inhibitor treatment.
Experimental Protocol: ChIP-seq
-
Cell Treatment and Crosslinking: Treat cells with the inhibitor or vehicle. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein (MOZ or a tagged version). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify regions of enrichment, which represent the binding sites of the target protein. Compare the binding profiles between inhibitor-treated and control samples to identify changes in target protein localization. For instance, a study on WM-1119 demonstrated its ability to abrogate the binding of a KAT6A::NCOA2 fusion protein at specific gene loci.[14]
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High resolution Chromatin Immunoprecipitation (ChIP) sequencing reveals novel bindings targets and prognostic role for SOX11 in Mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Probe WM-1119 | Chemical Probes Portal [chemicalprobes.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 12. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for MOZ-IN-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of MOZ-IN-2, a known inhibitor of the histone acetyltransferase MOZ (also known as KAT6A). Due to the absence of specific published CETSA data for this compound, this guide presents a hypothetical application of the assay, supported by established principles and protocols. We will objectively compare CETSA with alternative target engagement methodologies, offering insights into the strengths and limitations of each approach for a nuclear target like KAT6A.
Introduction to this compound and its Target, KAT6A
This compound is a small molecule inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), also designated as K(lysine) acetyltransferase 6A (KAT6A).[1][2][3][4][5] KAT6A is a member of the MYST family of histone acetyltransferases that plays a crucial role in regulating gene expression by acetylating histone proteins.[2] Dysregulation of KAT6A activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[2][6] this compound has been identified as an inhibitor of MOZ/KAT6A with a reported IC50 of 125 µM.[1][4]
Confirming that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. Target engagement assays provide this crucial evidence, linking the biochemical activity of a compound to its cellular and physiological effects.
Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement
CETSA is a biophysical method that allows for the direct assessment of a compound's binding to its target protein in intact cells or tissue samples. The principle underlying CETSA is that the binding of a ligand, such as this compound, to its target protein, KAT6A, can alter the protein's thermal stability. This change in stability is detected by heating the cell lysate or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[7]
Hypothetical Application of CETSA for this compound
A typical CETSA experiment to evaluate the engagement of this compound with KAT6A would involve treating cells that endogenously express KAT6A with varying concentrations of this compound. Following treatment, the cells are heated, lysed, and the soluble fraction is analyzed by Western blotting for the presence of KAT6A. An increase in the amount of soluble KAT6A at higher temperatures in the presence of this compound would indicate target engagement.
Experimental Protocols
General Protocol for Western Blot-Based CETSA for this compound and KAT6A
This protocol outlines the general steps for a Western blot-based CETSA to determine the target engagement of this compound with the nuclear protein KAT6A.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., a cancer cell line with known KAT6A expression) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Heating:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
4. Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KAT6A, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize them to a loading control.
5. Data Analysis:
-
Plot the normalized band intensities against the temperature for both vehicle- and this compound-treated samples to generate melting curves.
-
A shift in the melting curve to higher temperatures for the this compound-treated samples indicates thermal stabilization and therefore target engagement.
-
To determine the dose-response, perform an isothermal dose-response (ITDR) experiment by heating all samples to a single, optimized temperature and plotting the normalized soluble KAT6A levels against the this compound concentration.
Visualizing the Workflow and Signaling Pathway
CETSA Experimental Workflow for this compound
Simplified KAT6A Signaling Pathway
Comparison with Alternative Target Engagement Assays
While CETSA is a powerful technique, other methods can also be employed to validate the target engagement of inhibitors of histone acetyltransferases like KAT6A. The choice of assay depends on various factors, including the availability of reagents, throughput requirements, and the specific information sought.
| Assay | Principle | Advantages for KAT6A | Disadvantages for KAT6A |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, performed in intact cells, reflects physiological conditions.[7] | Lower throughput for Western blot-based detection, requires a specific antibody. |
| Radioactive Filter Binding Assay | Measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.[2] | Direct measurement of enzymatic activity, high sensitivity.[2] | Requires handling of radioactive materials, indirect measure of inhibitor binding. |
| AlphaLISA / AlphaScreen | Proximity-based immunoassay where binding of antibody-coated beads to the target protein generates a chemiluminescent signal. | High-throughput, no-wash format, can be adapted for cellular lysates. | Requires specific antibodies and labeled reagents, susceptible to assay interference. |
| Förster Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a fluorescently/luminescently tagged target protein and a labeled ligand or antibody. | Allows for real-time monitoring in live cells, can provide kinetic data. | Requires genetic modification of the target protein, which may alter its function. |
| Probe-Based Pull-Down / Affinity Chromatography | A tagged version of the inhibitor or a competitor is used to pull down the target protein from cell lysates. | Can be highly specific and sensitive, useful for identifying off-targets. | Requires chemical modification of the inhibitor, which may alter its binding properties. |
| Chromatin Immunoprecipitation (ChIP) | Uses antibodies to precipitate the target protein cross-linked to its DNA binding sites, followed by quantification of the associated DNA. | Provides information on target engagement at specific genomic loci. | Indirect measure of direct inhibitor binding, complex and multi-step protocol. |
Data Presentation: A Hypothetical CETSA Result for this compound
The following tables represent hypothetical quantitative data that could be generated from CETSA experiments with this compound.
Table 1: Thermal Shift of KAT6A in the Presence of this compound
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.3 °C | - |
| This compound (100 µM) | 56.8 °C | +4.5 °C |
This hypothetical data illustrates that this compound binding stabilizes KAT6A, resulting in a higher melting temperature.
Table 2: Isothermal Dose-Response of this compound on KAT6A Stability
| This compound Concentration (µM) | % Soluble KAT6A (at 54°C) |
| 0 (Vehicle) | 45% |
| 10 | 55% |
| 50 | 75% |
| 100 | 88% |
| 200 | 92% |
| EC50 | ~45 µM |
This table shows the concentration-dependent stabilization of KAT6A by this compound at a fixed temperature, allowing for the calculation of an apparent cellular EC50 for target engagement.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm the direct binding of this compound to its target, KAT6A, in a cellular environment. While the lack of specific published CETSA data for this compound necessitates a hypothetical framework, the principles and protocols are well-established for similar targets.
The choice of a target engagement assay is a critical decision in the drug discovery pipeline. CETSA offers the significant advantage of being label-free and applicable in intact cells, providing a more accurate reflection of a compound's behavior in a biological system. However, for high-throughput screening or when specific enzymatic activity is the primary readout, alternative assays such as AlphaLISA or radioactive filter binding assays may be more suitable. A comprehensive approach, potentially employing orthogonal methods, will provide the most conclusive evidence of target engagement and inform the continued development of promising inhibitors like this compound.
References
- 1. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MOZ-IN-2 Across Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the efficacy of MOZ-IN-2, an inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), across various cancer cell lines. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanism of action of this compound. The guide summarizes key experimental data, details the underlying signaling pathways, and provides standardized protocols for replication and further investigation.
Introduction to this compound
MOZ, also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones. This epigenetic modification is generally associated with the up-regulation of gene transcription. MOZ is essential for the normal development and maintenance of hematopoietic stem cells and controls the expression of critical genes like HOX[1]. However, chromosomal translocations involving the MOZ gene, resulting in fusion proteins like MOZ-TIF2 or MOZ-CBP, are linked to the development of aggressive forms of acute myeloid leukemia (AML)[1][2][3]. These fusion proteins often retain the HAT domain, leading to aberrant gene expression and leukemogenesis[2]. This compound is a specific inhibitor of the MOZ HAT activity, presenting a targeted therapeutic strategy against cancers driven by MOZ deregulation.
Data Presentation: In Vitro Efficacy of this compound and Other Compounds
The inhibitory concentration (IC50) is a key measure of a compound's potency. While extensive public data on this compound across a wide panel of cell lines is limited, the available information indicates its inhibitory activity. For a comparative perspective, data on other novel compounds targeting cancer cells are also presented.
Table 1: IC50 Values of this compound and Comparative Compounds in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Not Specified | Not Specified | 125 | [4] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] | |
| HCT116 | Colorectal Cancer | 22.4 | [5] | |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] | |
| HCT116 | Colorectal Cancer | 0.34 | [5] |
Note: "Compound 1" and "Compound 2" are novel oleoyl (B10858665) hybrids of natural antioxidants presented for comparative purposes, as detailed in the cited literature[5].
Visualizing Mechanisms and Protocols
Signaling Pathway of MOZ and Inhibition by this compound
The diagram below illustrates the primary mechanism of MOZ as a histone acetyltransferase and its role in p53-mediated signaling. It also depicts the point of intervention for the inhibitor, this compound.
Caption: MOZ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Assessment
This workflow outlines the key steps to evaluate the efficacy of this compound in a cancer cell line, from cell culture to data analysis.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Crystal Violet)
This protocol is used to determine the cytotoxicity of this compound and calculate its IC50 value[5].
-
Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Staining:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain and let it air dry.
-
Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[6][7].
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with desired concentrations of this compound. Include positive and negative controls. Incubate for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
For adherent cells, wash with PBS and detach using trypsin.
-
Combine the detached cells with the saved medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour[6]. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content[9][10].
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation:
-
Resuspend the cell pellet.
-
While vortexing gently, add ice-cold 70% ethanol (B145695) drop-wise to fix the cells and minimize clumping[8].
-
Incubate at 4°C for at least 30 minutes (or store for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI stains both DNA and RNA, so RNase treatment is necessary for accurate DNA content analysis[11].
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
References
- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor of protein MOZ | CAS# 2055397-88-9 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
Unraveling the Consequences of MOZ Ablation: A Comparative Guide to Genetic Knockout and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic knockout and targeted inhibition of a key epigenetic regulator like Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A) is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the phenotypic outcomes observed in MOZ knockout models versus those treated with selective KAT6A inhibitors, supported by experimental data and detailed methodologies.
MOZ is a histone acetyltransferase (HAT) that plays a pivotal role in hematopoietic stem cell (HSC) maintenance, B-cell development, and cell cycle regulation.[1][2] Its dysregulation is implicated in various malignancies, making it an attractive therapeutic target. This guide will focus on the phenotypic differences between the complete removal of the MOZ gene (knockout) and the functional disruption of its enzymatic activity using small molecule inhibitors, primarily the well-characterized compounds WM-1119 and PF-9363. It is important to note that MOZ-IN-2, initially queried, is an inactive derivative of WM-1119 used as a negative control in research and therefore does not elicit the phenotypic changes associated with active MOZ inhibition.[3]
Phenotypic Comparison: MOZ Knockout vs. KAT6A Inhibition
The effects of MOZ ablation are profound, leading to severe developmental defects, whereas pharmacological inhibition presents a more nuanced and temporally controlled approach to dissecting MOZ function.
| Phenotypic Category | MOZ Knockout (Genetic Deletion) | KAT6A Inhibitor Treatment (e.g., WM-1119, PF-9363) |
| Viability | Embryonic lethal in homozygous mice.[4] | Dependent on cell type and context. Induces cell cycle arrest, senescence, and apoptosis in cancer cells.[5][6] Well-tolerated in adult mice in short-term studies.[7] |
| Hematopoiesis | Severe reduction in hematopoietic stem and progenitor cells (HSPCs), impaired B-cell development, and defective hematopoiesis.[1] | In leukemia models, inhibits proliferation and induces differentiation of leukemic cells.[8] May cause overall leukopenia in vivo.[5] |
| Cell Cycle | Reduced proliferation of B-cell progenitors.[9] | Induces G1 cell cycle arrest.[5] |
| Cellular Senescence | Not a primary reported phenotype; focus is on developmental failure. | Potent inducer of cellular senescence in cancer cells.[6] |
| Apoptosis | Not a primary reported phenotype; embryonic lethality is the major outcome. | Induces apoptosis in various cancer cell lines. |
| Gene Expression | Downregulation of key hematopoietic regulatory genes. | Downregulation of genes involved in estrogen signaling, cell cycle, and stem cell pathways in breast cancer cells.[10] |
| Histone Acetylation | Global reduction in specific histone acetylation marks. | Reduction in H3K23Ac levels.[10] |
Experimental Deep Dive: Key Methodologies
The following are detailed protocols for key experiments used to characterize the phenotypic differences between MOZ knockout and inhibitor treatment.
Hematopoietic Stem and Progenitor Cell Analysis by Flow Cytometry
This protocol is essential for quantifying the profound impact of MOZ knockout on the hematopoietic system.
Objective: To identify and quantify various hematopoietic stem and progenitor cell populations from mouse bone marrow.
Materials:
-
Mouse bone marrow cells
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Fluorescently conjugated antibodies against mouse hematopoietic surface markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD48, CD150)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest bone marrow from the femurs and tibias of MOZ knockout and wild-type control mice by flushing with PBS containing 2% FBS.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an appropriate lysis buffer.
-
Cell Staining: Resuspend the bone marrow cells in staining buffer (PBS with 2% FBS). Add the cocktail of fluorescently labeled antibodies and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Flow Cytometric Analysis: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Gate on live, single cells and then identify HSPC populations based on their specific surface marker expression profiles (e.g., LSK cells: Lin-, c-Kit+, Sca-1+).
Colony-Forming Unit (CFU) Assay
This in vitro assay assesses the functional capacity of hematopoietic progenitors to proliferate and differentiate into various blood cell lineages, a process significantly impaired by MOZ ablation.
Objective: To determine the number and type of hematopoietic progenitor cells in a sample.
Materials:
-
Bone marrow or fetal liver cells
-
MethoCult™ medium (semi-solid methylcellulose-based medium containing cytokines)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, high humidity)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow or fetal liver cells from MOZ knockout and control mice.
-
Plating: Dilute the cells in IMDM and add to the MethoCult™ medium. Vortex vigorously to ensure even distribution.
-
Dispensing: Using a syringe with a blunt-end needle, dispense the cell/MethoCult™ mixture into 35 mm culture dishes.
-
Incubation: Place the culture dishes in a larger dish with a water-filled dish to maintain humidity and incubate at 37°C with 5% CO2.
-
Colony Scoring: After 7-14 days, score the colonies based on their morphology (e.g., CFU-GM, BFU-E) under a microscope.
Cell Proliferation Assay (MTT Assay)
This assay is crucial for quantifying the anti-proliferative effects of KAT6A inhibitors on cancer cells.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
KAT6A inhibitor (e.g., WM-1119, PF-9363)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the KAT6A inhibitor and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Molecular Landscape
To better understand the mechanisms underlying the observed phenotypes, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: MOZ signaling pathway and points of intervention.
Caption: Experimental workflow for comparing MOZ knockout and inhibitor effects.
Conclusion
The comparison between MOZ knockout and KAT6A inhibitor treatment reveals distinct yet related phenotypic outcomes. MOZ knockout provides a model of complete and permanent loss of function, highlighting its essential, non-redundant role in embryonic development and hematopoiesis. In contrast, pharmacological inhibition offers a reversible and dose-dependent tool to probe the enzymatic function of MOZ in specific cellular contexts and at different developmental stages. While knockout models are invaluable for understanding the fundamental biological roles of a gene, small molecule inhibitors are more clinically relevant and provide a dynamic system to study the consequences of acute protein inhibition. The data gathered from both approaches are complementary and crucial for the development of effective therapeutic strategies targeting MOZ/KAT6A in cancer and other diseases.
References
- 1. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The histone acetyltransferase KAT6B is required for hematopoietic stem cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. CSIRO Research Publications Repository [publications.csiro.au]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for MOZ-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for MOZ-IN-2 is not publicly available. The following disposal procedures are based on established best practices for the safe handling and disposal of potent small molecule inhibitors and general laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
As a potent inhibitor of the histone acetyltransferase MOZ, this compound (CAS No. 2055397-88-9) requires careful handling and disposal to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Quantitative Data for Disposal of Small Molecule Inhibitors
While specific quantitative data for the disposal of this compound is unavailable, the following table summarizes general best practices and key parameters for the disposal of similar laboratory chemicals.
| Parameter | Guideline | Source |
| Waste Segregation | All waste streams (solid, liquid, sharps) must be segregated. | [2][3] |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container. | [2] |
| Liquid Waste | Collect in a sealed, clearly labeled hazardous waste container. Do not mix with incompatible waste streams. | [2][3] |
| Sharps Waste | Dispose of in a designated, puncture-resistant sharps container for hazardous materials. | [2] |
| Container Labeling | Label all waste containers with "Hazardous Waste" and the full chemical name. | [3] |
| Decontamination | Triple rinse non-disposable labware with a suitable solvent; collect rinsate as hazardous waste. | [4] |
| Final Disposal | Arrange for pickup and disposal through the institution's EHS department. | [3] |
Experimental Protocols: Step-by-Step Disposal of this compound
The proper disposal of this compound is a systematic process that involves careful segregation and containment of all waste materials. Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.
Waste Segregation
Proper segregation of waste is the first and most critical step in the safe disposal of this compound.
-
Solid Waste:
-
Collect all disposable materials that have come into direct contact with this compound, such as contaminated gloves, weighing paper, and pipette tips.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
If organic solvents were used, this waste must be collected in a container designated for either halogenated or non-halogenated solvent waste, depending on the solvent's composition. Do not mix incompatible waste streams.[2][3]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[2]
-
Container Management
Proper management of waste containers is essential to prevent leaks and ensure the safety of all laboratory personnel.
-
All waste containers must be made of a material compatible with the chemical waste they are intended to hold.
-
Keep containers securely closed at all times, except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Decontamination of Labware
All non-disposable laboratory equipment and surfaces that have come into contact with this compound must be decontaminated.
-
A standard procedure is to rinse the equipment three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[4]
-
Collect the initial rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
After the initial solvent rinse, the labware can typically be washed with soap and water.
Final Disposal
The final step in the disposal process is the safe and compliant removal of the hazardous waste from the laboratory.
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's specific procedures for arranging the pickup of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
